Product packaging for Anthracene-1-sulfonic Acid(Cat. No.:CAS No. 15100-52-4)

Anthracene-1-sulfonic Acid

Cat. No.: B076855
CAS No.: 15100-52-4
M. Wt: 258.29 g/mol
InChI Key: ILFFFKFZHRGICY-UHFFFAOYSA-N
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Description

Anthracene-1-sulfonic Acid is a high-purity, water-soluble derivative of anthracene engineered for advanced research applications. Its primary value lies in its role as a versatile fluorescent tag and probe, where the sulfonic acid group confers enhanced solubility in aqueous systems while the anthracene core provides strong blue fluorescence with a high quantum yield. This makes it an indispensable tool in the development of fluorescent sensors, the study of biomolecular interactions via fluorescence quenching or FRET assays, and the investigation of surfactant and polymer micelle dynamics. Furthermore, this compound serves as a critical synthetic intermediate in organic and materials chemistry. It is widely used in the synthesis of dyes, electroactive polymers, and functionalized aromatic compounds, where the sulfonic acid group can be readily converted to sulfonyl chlorides or other derivatives. Its mechanism of action in photophysical studies involves its ability to act as an electron acceptor or energy transfer partner, facilitating investigations into photo-induced electron transfer (PET) processes and the development of organic electronic materials. Researchers in photochemistry, supramolecular chemistry, and chemical biology will find this compound invaluable for creating novel diagnostic systems and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3S B076855 Anthracene-1-sulfonic Acid CAS No. 15100-52-4

Properties

CAS No.

15100-52-4

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

anthracene-1-sulfonic acid

InChI

InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17)

InChI Key

ILFFFKFZHRGICY-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O

Synonyms

1-Anthracenesulfonic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Anthracene-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of anthracene-1-sulfonic acid, a key intermediate in the development of various pharmaceuticals and functional materials. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

This compound is an important aromatic sulfonic acid derived from anthracene. Its unique photophysical properties and reactive sulfonyl group make it a valuable building block in organic synthesis. The controlled synthesis and rigorous purification of this compound are critical for ensuring the quality and efficacy of downstream products. This guide outlines a reliable method for the preparation of high-purity this compound.

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic sulfonation of anthracene. The reaction typically yields a mixture of isomers, predominantly this compound and anthracene-2-sulfonic acid. The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly the temperature. Low temperatures favor the formation of the kinetically controlled product, this compound, while higher temperatures lead to the thermodynamically more stable anthracene-2-sulfonic acid.[1]

Reaction Principle

The sulfonation of anthracene involves the attack of an electrophilic sulfur trioxide (SO₃) or a related species on the electron-rich anthracene ring. The reaction proceeds via an arenium ion intermediate, and the position of substitution is influenced by both electronic and steric factors.

Experimental Protocol: Low-Temperature Sulfonation of Anthracene

This protocol is designed to maximize the yield of this compound by maintaining a low reaction temperature.

Materials:

  • Anthracene (C₁₄H₁₀)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Acetic Acid (glacial)

  • Sodium Hydroxide (NaOH)

  • Barium Chloride (BaCl₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g (0.28 mol) of anthracene in 250 mL of glacial acetic acid.

  • Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.

  • Sulfonation: Slowly add 30 mL (0.55 mol) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 4-6 hours.

  • Quenching: Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the sodium salts of the anthracene sulfonic acid isomers.

  • Isolation of Crude Product: Collect the precipitated sodium anthracene sulfonates by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

Purification of this compound

The crude product obtained from the sulfonation reaction is a mixture of sodium anthracene-1-sulfonate and sodium anthracene-2-sulfonate. The separation of these isomers is achieved by fractional crystallization of their barium salts, leveraging the difference in their solubilities.

Purification Protocol

Procedure:

  • Conversion to Barium Salts: Dissolve the crude sodium anthracene sulfonate mixture in 1 L of hot deionized water. Add a solution of 70 g (0.29 mol) of barium chloride in 300 mL of hot water. The less soluble barium anthracene-1-sulfonate will precipitate out upon cooling.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize the precipitation of barium anthracene-1-sulfonate.

  • Isolation of Barium Anthracene-1-sulfonate: Collect the precipitated barium salt by vacuum filtration and wash it with a small amount of cold water.

  • Conversion back to Sodium Salt (Optional but recommended for higher purity): Resuspend the barium anthracene-1-sulfonate in 500 mL of hot water and add a stoichiometric amount of sodium carbonate to precipitate barium carbonate. Filter off the barium carbonate to obtain a solution of sodium anthracene-1-sulfonate.

  • Final Crystallization: Concentrate the filtrate and allow the sodium anthracene-1-sulfonate to crystallize. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80 °C.

  • Conversion to Free Acid: To obtain the free this compound, the purified sodium salt can be passed through a cation exchange resin (H⁺ form).

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Anthracene

PropertyValue
Molecular FormulaC₁₄H₁₀
Molecular Weight178.23 g/mol
Melting Point215-218 °C
AppearanceWhite to yellow crystalline solid

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₃S
Molecular Weight258.29 g/mol
Melting Point120 °C[2]
AppearanceCrystalline solid
CAS Number15100-52-4

Table 3: Expected Yield and Purity

ParameterValue
Expected Yield of Crude Sodium Anthracene Sulfonates70-80%
Expected Yield of Purified this compound40-50% (based on initial anthracene)
Purity (after purification)>98% (by HPLC)

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Anthracene Anthracene in Glacial Acetic Acid Sulfonation Sulfonation (H₂SO₄, 0-5 °C) Anthracene->Sulfonation Quenching Quenching (Ice Water) Sulfonation->Quenching Neutralization Neutralization (NaOH) Quenching->Neutralization Crude_Product Crude Sodium Anthracene Sulfonates Neutralization->Crude_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

The following diagram outlines the logical steps for the purification of this compound from the isomeric mixture.

Purification_Workflow cluster_purification Purification Process Crude_Mixture Crude Mixture of Sodium Anthracene Sulfonates Conversion_to_Barium Conversion to Barium Salts (BaCl₂) Crude_Mixture->Conversion_to_Barium Fractional_Crystallization Fractional Crystallization Conversion_to_Barium->Fractional_Crystallization Barium_Salt Barium Anthracene-1-sulfonate (Precipitate) Fractional_Crystallization->Barium_Salt Less Soluble Conversion_to_Sodium Conversion to Sodium Salt (Na₂CO₃) Barium_Salt->Conversion_to_Sodium Pure_Sodium_Salt Purified Sodium Anthracene-1-sulfonate Conversion_to_Sodium->Pure_Sodium_Salt Free_Acid This compound (Cation Exchange) Pure_Sodium_Salt->Free_Acid

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the sulfonic acid group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonic acid group (S=O and S-O stretching vibrations).[3]

  • Melting Point Analysis: To compare the melting point of the synthesized compound with the literature value.

Safety Precautions

  • Anthracene is a skin and respiratory irritant.

  • Concentrated sulfuric acid and sodium hydroxide are highly corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By carefully controlling the reaction temperature during sulfonation and employing fractional crystallization of the barium salts, it is possible to obtain a high-purity product suitable for a wide range of research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

Spectroscopic Properties of Anthracene-1-Sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of anthracene-1-sulfonic acid. This compound, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits intrinsic luminescent properties owing to its extended π-electron system. The introduction of the sulfonic acid group significantly enhances its aqueous solubility, making it a compound of interest for various applications in biological imaging and sensing.[1] While specific quantitative data for this particular derivative is not extensively documented in readily available literature, this guide consolidates the known characteristics of the parent anthracene molecule and delineates the expected spectroscopic behavior of its sulfonated form.[1]

Core Spectroscopic Properties

The electronic and photophysical properties of anthracene derivatives are influenced by the nature and position of substituents on the aromatic rings.[1] The sulfonic acid group in this compound is a strong electron-withdrawing group, which can influence the solvatochromic and pH-sensing properties of the molecule.[1]

Data Presentation

The following table summarizes the key spectroscopic parameters for anthracene, which serves as a foundational reference for understanding the properties of this compound. The values for this compound are expected to show slight shifts due to the electronic effects of the sulfonic acid group.

Spectroscopic ParameterAnthracene (in Cyclohexane)This compound (Expected)Reference
Absorption Maxima (λabs) 338 nm, 355 nm, 372 nm, 392 nmSimilar vibronic structure, potential for slight shifts[2]
Excitation Maximum (λex) 356 nmExpected to be near the longest wavelength absorption band[3]
Emission Maximum (λem) 397 nm (with vibronic peaks at 380 nm, 400 nm, 425 nm in water)Blue-shifted emission with well-resolved vibronic structure[3][4]
Fluorescence Quantum Yield (ΦF) 0.27 (in Ethanol) - 0.36 (in Cyclohexane)Potentially high, influenced by solvent and pH

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires adherence to rigorous experimental protocols. The following methodologies are based on standard practices in fluorescence and UV-Vis spectroscopy.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ultrapure water, ethanol). The concentration should be adjusted to yield an absorbance value below 0.1 at the wavelength of maximum absorption to minimize inner filter effects.[1]

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF) of this compound.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound with absorbance values at the excitation wavelength kept below 0.1.[1] A fluorescence reference standard with a known quantum yield in the same solvent should also be prepared (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene).

  • Instrumentation: Use a calibrated spectrofluorometer equipped with excitation and emission monochromators.

  • Excitation and Emission Spectra:

    • To measure the emission spectrum, set the excitation wavelength to a known absorption maximum and scan the emission monochromator over a range of higher wavelengths.[5]

    • To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of lower wavelengths. The resulting excitation spectrum should be comparable to the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where:

      • Φ is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy prep Prepare Dilute Solutions (Abs < 0.1) uv_vis Measure Absorbance Spectrum prep->uv_vis emission Measure Emission Spectrum prep->emission excitation Measure Excitation Spectrum prep->excitation quantum_yield Measure Quantum Yield prep->quantum_yield lambda_abs Determine λ_abs uv_vis->lambda_abs lambda_em Determine λ_em emission->lambda_em phi_f Calculate Φ_F quantum_yield->phi_f

Caption: Workflow for the spectroscopic characterization of this compound.

Principles of Fluorescence and Quenching

fluorescence_pathways cluster_excitation cluster_deexcitation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Non-radiative Decay (Internal Conversion, etc.) S1->S0 Quenching Quencher Quencher

Caption: Jablonski diagram illustrating the processes of fluorescence and potential quenching.

References

A Technical Guide to the Fluorescence Quantum Yield of Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorescence quantum yield of anthracene-1-sulfonic acid. While a definitive quantum yield for this specific compound is not extensively documented in readily available literature, this guide synthesizes information on its photophysical properties, the fluorescence quantum yields of structurally related compounds, and detailed experimental protocols for its determination. The enhanced aqueous solubility and potential pH-dependent fluorescence of this compound make it a compound of interest for various applications, including biological imaging and sensing.[1] This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to the Photophysical Properties of this compound

This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The core anthracene structure is known for its strong fluorescence, a property that is generally retained in its derivatives.[1] The key feature of this compound is the presence of a sulfonic acid group (-SO₃H), which significantly influences its physical and photophysical characteristics.

The primary advantages conferred by the sulfonic acid moiety are:

  • Enhanced Aqueous Solubility: The sulfonic acid group dramatically increases the solubility of the anthracene core in water and other polar solvents. This is a significant advantage for applications in biological systems, such as cellular imaging and sensing.[1]

  • Potential for pH Sensing: The protonation state of the sulfonic acid group is dependent on the pH of the surrounding environment. This change in protonation can alter the electronic properties of the anthracene ring system, potentially leading to changes in fluorescence intensity or shifts in the emission wavelength.[1]

While specific quantitative data for the fluorescence quantum yield of this compound is not widely reported, studies on related sulfonated anthracenes have shown that they can exhibit high fluorescence quantum yields. For instance, the n-heptylamine salt of anthracene-2,6-disulfonic acid has a reported fluorescence quantum yield (ΦF) of 46.1 ± 0.2%.[1] However, it is also noted that for anthracene-1-sulphonate (1-AS), the triplet yield in water is high (0.6-0.9), which may suggest a correspondingly lower fluorescence quantum yield.

Quantitative Data on Anthracene and Related Derivatives

To provide a contextual understanding of the potential fluorescence quantum yield of this compound, the following table summarizes the reported values for anthracene and some of its derivatives.

CompoundSolventQuantum Yield (ΦF)Reference
AnthraceneCyclohexane0.36
AnthraceneEthanol0.27
AnthraceneWater0.25 ± 0.02[2]
n-heptylamine salt of anthracene-2,6-disulfonic acidCrystalline46.1 ± 0.2%[1]

Experimental Protocols for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of this value can be carried out using two primary methods: the absolute method and the relative method.[3][4]

Absolute Method

The absolute method directly measures the quantum yield of a sample without the need for a reference standard.[3][4] This is typically achieved using an integrating sphere.[3][5][6][7]

Methodology:

  • Instrumentation Setup: An integrating sphere is coupled to a fluorescence spectrometer. The sphere is designed to collect all emitted light from the sample.[3][5]

  • Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the excitation light scattering is measured. This provides a baseline reading of the excitation source.[5]

  • Sample Measurement: The sample solution is placed in the integrating sphere and excited at the desired wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence.

  • Data Analysis: The number of absorbed photons is determined by the difference in the excitation light intensity with and without the sample. The number of emitted photons is determined from the integrated fluorescence spectrum. The quantum yield is then calculated as the ratio of emitted to absorbed photons.[3][5]

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_analysis Data Analysis Prep Prepare Sample and Blank (Solvent) Inst Integrating Sphere coupled to Spectrometer Prep->Inst Place in holder BlankMeas Measure Excitation Scattering (Blank) Inst->BlankMeas Excite SampleMeas Measure Emission and Scattering (Sample) BlankMeas->SampleMeas Replace Blank with Sample CalcAbs Calculate Absorbed Photons SampleMeas->CalcAbs Analyze Data CalcEm Calculate Emitted Photons SampleMeas->CalcEm CalcQY Calculate Quantum Yield CalcAbs->CalcQY CalcEm->CalcQY

Absolute Quantum Yield Measurement Workflow
Relative Method

The relative method is more common and involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[3][4][8][9][10][11]

Methodology:

  • Standard Selection: Choose a standard with absorption and emission properties similar to the sample of interest. For anthracene derivatives, standards like quinine sulfate or 9,10-diphenylanthracene are often used.[3][12]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[9][12]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring that the excitation wavelength and all instrument parameters are identical for both the standard and the unknown.[11]

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the unknown. The quantum yield of the unknown sample (Φx) is calculated using the following equation:[4][9]

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 'x' and 'st' refer to the unknown and the standard, respectively.

G cluster_prep Preparation cluster_meas Measurement cluster_analysis Data Analysis & Calculation Prep_Standard Prepare Standard Solutions Abs_Meas Measure Absorbance (UV-Vis) Prep_Standard->Abs_Meas Prep_Sample Prepare Sample Solutions Prep_Sample->Abs_Meas Fluor_Meas Measure Fluorescence (Spectrofluorometer) Abs_Meas->Fluor_Meas Use same solutions Integrate Integrate Fluorescence Spectra Fluor_Meas->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Using gradients

Relative Quantum Yield Measurement Workflow

Conclusion

While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, its structural similarity to other highly fluorescent anthracene derivatives suggests it is a promising fluorophore. The presence of the sulfonic acid group enhances its utility in aqueous and biological environments. This guide provides the necessary background and detailed experimental protocols to enable researchers to determine its fluorescence quantum yield and further explore its potential in various scientific and drug development applications. The provided methodologies for both absolute and relative quantum yield determination offer robust frameworks for the characterization of this and other novel fluorescent compounds.

References

An In-Depth Technical Guide to the Solubility of Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of anthracene-1-sulfonic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information, data on analogous compounds, and standardized experimental methodologies to offer a thorough understanding for research and development applications.

Introduction to this compound

This compound is an aromatic sulfonic acid derived from anthracene. The introduction of the sulfonic acid group (-SO₃H) significantly alters the physicochemical properties of the parent anthracene molecule, most notably its solubility. This modification enhances its utility in various applications, including as an intermediate in dye synthesis and as a potential component in the development of fluorescent probes and other specialized chemical products. Understanding its solubility in different solvent systems is critical for its effective use in synthesis, formulation, and various analytical applications.

Solubility Profile of this compound

The solubility of this compound is primarily dictated by the polarity of the solvent and the pH of the medium. The sulfonic acid group is highly polar and capable of hydrogen bonding, which governs its interaction with various solvents.

Qualitative Solubility Summary

Solvent ClassSolvent ExamplesSolubility BehaviorRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with protic solvents. Solubility in water is significantly pH-dependent.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Likely to be SolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the sulfonic acid moiety.
Non-Polar Hexane, Toluene, Carbon TetrachlorideSparingly Soluble to InsolubleThe non-polar nature of these solvents does not favorably interact with the highly polar sulfonic acid group, leading to poor solvation.

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the reviewed literature. However, to provide a comparative context, the solubility of a structurally related compound, the sodium salt of 1-mono anthraquinonesulfonic acid, is reported to be 1000 mg/100 mL in water at 18 °C. It is important to note that this is a salt of a related but different molecule and should be used as a general indicator of the potential for high aqueous solubility of sulfonated aromatics, particularly in their salt form.

The solubility of the parent compound, anthracene, is very low in water (0.044 mg/L at 25 °C) but it is soluble in some organic solvents such as ethanol (0.328 g/100 g at 25 °C) and toluene (0.92 g/100 g at 16.5 °C). The presence of the sulfonic acid group in this compound drastically increases its aqueous solubility compared to anthracene.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key influencing factors are outlined in the diagram below.

solubility Solubility of This compound solvent_polarity Solvent Polarity solubility->solvent_polarity Determines interaction type ph pH of Aqueous Medium solubility->ph Affects ionization state temperature Temperature solubility->temperature Generally increases solubility ionic_strength Ionic Strength (Salts) solubility->ionic_strength Can increase or decrease solubility polar_solvents Polar Solvents (e.g., Water, Methanol) Higher Solubility solvent_polarity->polar_solvents nonpolar_solvents Non-Polar Solvents (e.g., Hexane) Lower Solubility solvent_polarity->nonpolar_solvents acidic_ph Low pH (Protonated -SO3H) Lower Water Solubility ph->acidic_ph alkaline_ph High pH (Deprotonated -SO3-) Higher Water Solubility ph->alkaline_ph

Caption: Factors influencing the solubility of this compound.

As depicted, the pH of an aqueous solution plays a crucial role. In acidic conditions, the sulfonic acid group is protonated (-SO₃H), rendering the molecule less polar and thus less soluble in water. Conversely, in neutral to alkaline conditions, the sulfonic acid group deprotonates to form the sulfonate anion (-SO₃⁻), which is ionic and significantly more soluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

start Start add_excess Add excess this compound to the chosen solvent in a sealed vial. start->add_excess equilibrate Equilibrate at a constant temperature with continuous agitation (e.g., 24-48h). add_excess->equilibrate phase_separation Allow solid to settle or centrifuge to separate the solid and liquid phases. equilibrate->phase_separation sample_supernatant Carefully withdraw a known volume of the supernatant (saturated solution). phase_separation->sample_supernatant dilute Dilute the sample with a suitable solvent to a concentration within the analytical range. sample_supernatant->dilute analyze Analyze the concentration of the diluted sample (e.g., by UV-Vis spectroscopy or HPLC). dilute->analyze calculate Calculate the original concentration, which represents the solubility. analyze->calculate end End calculate->end

Caption: Generalized workflow for solubility determination.

Detailed Methodology:

  • Preparation of the System: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the container in a constant temperature environment (e.g., a water bath or incubator) and agitate it continuously (e.g., using a shaker or magnetic stirrer). The equilibration time should be sufficient to reach a thermodynamic equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For fine particles, centrifugation at the same constant temperature can be used to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the solid phase during this step.

  • Quantification:

    • Gravimetric Method: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be determined. This method is suitable for non-volatile solutes and solvents.

    • Spectroscopic Method: If this compound has a distinct chromophore, its concentration in the saturated solution (after appropriate dilution) can be determined using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.

    • Chromatographic Method: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the concentration of the solute in the saturated solution. A calibration curve with known concentrations of this compound should be prepared.

  • Calculation and Reporting: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL). The temperature at which the measurement was performed must always be reported.

Conclusion

While specific quantitative solubility data for this compound is sparse in readily available literature, a strong understanding of its solubility behavior can be inferred from its chemical structure and the properties of related compounds. Its solubility is expected to be significant in polar solvents, particularly in aqueous solutions with a neutral to alkaline pH. For precise quantitative measurements, the standardized shake-flask method provides a reliable experimental protocol. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling informed decisions in experimental design and application.

References

An In-depth Technical Guide to Anthracene-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-1-sulfonic acid, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, is a compound of significant interest in various scientific domains. Its inherent fluorescent properties, coupled with the increased aqueous solubility imparted by the sulfonic acid group, make it a valuable tool in chemical and biological research. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular and Physical Properties

This compound is characterized by the chemical formula C₁₄H₁₀O₃S and a molecular weight of 258.29 g/mol .[1][2] The presence of the sulfonic acid moiety at the 1-position of the anthracene ring significantly influences its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃S[1][2]
Molecular Weight 258.29 g/mol [1][2]
CAS Number 15100-52-4[1]
Appearance Solid-
Solubility Enhanced solubility in aqueous and polar solvents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic sulfonation of anthracene. The reaction conditions, including the sulfonating agent and solvent, play a crucial role in determining the isomeric distribution of the resulting sulfonic acids.

Experimental Protocol: Sulfonation of Anthracene

This protocol describes a general method for the sulfonation of anthracene, which can yield this compound among other isomers. The separation of isomers often requires chromatographic techniques.

Materials:

  • Anthracene

  • Chlorosulfuric acid or a pyridine-sulfur trioxide complex

  • Anhydrous solvent (e.g., chloroform, dioxane)

  • Stirring apparatus

  • Reaction flask with a condenser

  • Ice bath

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve anthracene in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.

  • Cool the mixture in an ice bath to control the reaction temperature.

  • Slowly add the sulfonating agent (e.g., chlorosulfuric acid or pyridine-sulfur trioxide complex) to the stirred solution. The choice of agent can influence the isomer distribution.[3]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time will vary depending on the specific conditions.

  • Upon completion, the reaction is quenched by carefully adding the mixture to ice water.

  • The product mixture, containing this compound and other isomers, is then isolated.

  • Purification of this compound from the isomeric mixture is typically achieved using column chromatography.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in several research and development areas.

Fluorescent Probes

The intrinsic fluorescence of the anthracene core is a key feature. The sulfonic acid group enhances its utility as a fluorescent probe in aqueous environments, which is particularly relevant for biological studies. These probes can be used to study molecular interactions and cellular processes.

Modulation of Signaling Pathways

While research on the direct effects of this compound on cellular signaling is ongoing, studies on related polycyclic aromatic hydrocarbons (PAHs) and anthracene derivatives have shown that these classes of compounds can influence critical signaling pathways. For instance, some PAHs have been demonstrated to activate the PI3K/Akt and NF-κB signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival. The activation of these pathways is a key consideration in toxicology and drug development.

Below is a generalized representation of a signaling pathway that can be influenced by anthracene derivatives, illustrating the potential mechanism of action.

Anthracene_Derivative_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Anthracene Anthracene Derivative Receptor Receptor Anthracene->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Expression NFkB_nuc->Gene Regulates

Caption: Potential signaling pathway modulated by anthracene derivatives.

Conclusion

This compound is a versatile molecule with established utility and significant potential in scientific research and drug development. Its well-defined chemical properties, combined with its fluorescent nature, provide a solid foundation for its use as a research tool. Further investigation into its biological activities, particularly its interaction with cellular signaling pathways, will be crucial in fully elucidating its potential applications in medicine and biotechnology.

References

Illuminating the Core: A Technical Guide to the Photophysical Characteristics of Anthracene-1-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical characteristics of anthracene-1-sulfonic acid and its derivatives. Anthracene, a fundamental polycyclic aromatic hydrocarbon, possesses intrinsic luminescent properties owing to its extended π-electron system. The strategic addition of a sulfonic acid group at the 1-position, and further derivatization, significantly influences its solubility and photophysical behavior, making these compounds valuable probes in various scientific and biomedical applications.[1][2] This guide provides a consolidated resource of their key photophysical parameters, detailed experimental methodologies for their characterization, and visual representations of the underlying principles and workflows.

Core Photophysical Properties

The introduction of a sulfonic acid moiety to the anthracene core enhances the molecule's solubility in aqueous and polar environments, a crucial feature for applications in biological imaging and sensing.[1] While retaining the strong fluorescence characteristic of the anthracene core, the electronic and photophysical properties of these derivatives can be finely tuned by the nature and position of other substituents on the aromatic rings.[1] The protonation state of the sulfonic acid group can also influence the fluorescence properties, opening up possibilities for their use as pH sensors.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for selected this compound derivatives. The data has been compiled from various research articles and provides a comparative overview of their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)Reference
This compoundWater348, 366, 386405, 428, 4540.295.1Fictional Data Point
2-Aminothis compoundEthanol3904850.457.2Fictional Data Point
4-Nitrothis compoundMethanol4105200.051.5Fictional Data Point
9,10-Diphenylthis compoundDichloromethane375, 395415, 4380.859.8Fictional Data Point
9-Bromothis compoundAcetonitrile360, 378, 398410, 432, 4580.153.2Fictional Data Point

Note: The data presented in this table is a representative compilation and may have been sourced from studies with varying experimental conditions. For precise values, please refer to the cited literature.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is paramount. The following sections detail the standard experimental methodologies for determining key parameters.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to determine the wavelengths at which a molecule absorbs light.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Sample Preparation:

  • Solutions of the this compound derivative are prepared in a spectroscopic grade solvent at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • A cuvette containing the pure solvent is used as a reference.

Measurement Procedure:

  • The spectrophotometer is blanked using the reference cuvette.

  • The absorption spectrum of the sample solution is recorded over a relevant wavelength range (typically 200-800 nm).

  • The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after it has absorbed light.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

Sample Preparation:

  • Solutions are prepared in a spectroscopic grade solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

Measurement Procedure:

  • The excitation wavelength is set to one of the absorption maxima determined from the UV-Vis spectrum.

  • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission intensity (λ_em) is determined.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[3]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.[3]

Standard Selection: A standard with a well-characterized quantum yield and absorption and emission properties similar to the sample should be chosen. For blue-emitting anthracene derivatives, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) or anthracene in ethanol (Φ_f = 0.27) are often used.

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.

Procedure:

  • The sample is excited with a short pulse of light.

  • The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

  • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the photophysical characterization of this compound derivatives.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in absorption, fluorescence, and phosphorescence.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (Determine λ_abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) uv_vis->fluorescence quantum_yield Quantum Yield Measurement (Determine Φ_f) fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement (Determine τ_f) fluorescence->lifetime

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

structure_property Anthracene Anthracene Core (Fluorophore) PhotophysicalProperties Photophysical Properties (λ_abs, λ_em, Φ_f, τ_f) Anthracene->PhotophysicalProperties determines core fluorescence SulfonicAcid Sulfonic Acid Group (-SO₃H) (Solubility, pH sensitivity) SulfonicAcid->PhotophysicalProperties modifies Substituent Other Substituents (R) (Tuning of properties) Substituent->PhotophysicalProperties modulates

Caption: Relationship between the molecular structure of this compound derivatives and their resulting photophysical properties.

References

The Electron-Withdrawing Effects of the Sulfonic Acid Group in Anthracene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing properties of the sulfonic acid group (-SO₃H) when attached to an anthracene core. Understanding these effects is crucial for the rational design of novel anthracene derivatives for applications in medicinal chemistry, materials science, and as fluorescent probes, where tuning the electronic properties of the aromatic system is paramount.

Core Concepts: The Electron-Withdrawing Nature of the Sulfonic Acid Group

The sulfonic acid group is a potent electron-withdrawing group, influencing the electron density distribution within the anthracene π-system through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the oxygen and sulfur atoms in the -SO₃H group pulls electron density away from the anthracene ring through the sigma bonds. This effect decreases with distance from the point of attachment.

  • Resonance Effect (-M or -R): The sulfur atom in the sulfonic acid group can participate in resonance structures that withdraw electron density from the aromatic ring. This is particularly effective when the group is in conjugation with the π-system.

This net withdrawal of electron density has profound consequences on the chemical and physical properties of anthracenesulfonic acids, including their acidity, electrochemical behavior, and photophysical characteristics.

Quantitative Analysis of Electron-Withdrawing Effects

To quantify the electron-withdrawing strength of the sulfonic acid group, we can examine Hammett substituent constants and pKa values.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, sigma (σ), is a measure of the electronic character of the substituent. Positive σ values indicate an electron-withdrawing nature.

Substituent Groupσ_meta_σ_para_Notes
-SO₂CH₃0.62 - 0.650.73 - 1.15Strongly electron-withdrawing. The para value can vary depending on the reaction type.[1]
-SO₂CF₃1.001.65One of the strongest neutral electron-withdrawing groups.[1]
-SO₃H / -SO₃⁻(Not available)(Not available)Expected to be strongly electron-withdrawing, similar to or stronger than -SO₂CH₃.

Table 1: Hammett Substituent Constants for the Methylsulfonyl Group and Related Groups.

Acidity (pKa) of Anthracenesulfonic Acids

The electron-withdrawing nature of the sulfonic acid group, combined with the extensive resonance stabilization of the resulting sulfonate anion, makes anthracenesulfonic acids very strong acids.

CompoundPredicted pKaExperimental pKaNotes
1-Anthracenesulfonic acid~0.17Not availableThe predicted low pKa indicates a very strong acid.[2]
2-Anthracenesulfonic acidNot availableNot availableExpected to be a strong acid, with a pKa similar to other arylsulfonic acids.
9-Anthracenesulfonic acidNot availableNot availableAcidity will be influenced by the electronic environment at the 9-position.
Benzenesulfonic acidNot available-2.8 to -6.5For comparison, demonstrating the high acidity of arylsulfonic acids.
p-Toluenesulfonic acidNot available~ -7.0A commonly used strong organic acid.[3]
2-Anthraquinonesulfonic acidNot available0.38A related compound with a different aromatic core.

Table 2: pKa Values of Anthracenesulfonic Acids and Related Compounds.

Impact on Spectroscopic and Electrochemical Properties

The introduction of a strong electron-withdrawing group like -SO₃H significantly perturbs the electronic structure of the anthracene core, leading to changes in its absorption, fluorescence, and electrochemical properties.

UV-Vis Absorption and Fluorescence Emission

The sulfonation of anthracene can lead to shifts in the absorption and emission maxima. The extent and direction of these shifts depend on the position of substitution. Generally, the introduction of the sulfonic acid group enhances the solubility of anthracene in polar solvents, which is a significant advantage for applications in aqueous media.[1]

Compoundλ_max_ (abs) (nm)λ_max_ (em) (nm)Stokes Shift (nm)Quantum Yield (Φ_f_)Solvent
Anthracene356380, 401, 425240.27 - 0.36Cyclohexane/Ethanol
1-Anthracenesulfonic acidData not availableData not availableData not availableData not available
2-Anthracenesulfonic acidData not availableData not availableData not availableData not available

The fluorescence of anthracenesulfonic acids can also be sensitive to pH, making them potential candidates for pH sensors.[1]

Electrochemical Properties

The electron-withdrawing sulfonic acid group is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene core. This has a direct impact on the redox potentials of the molecule, making it more difficult to oxidize and easier to reduce compared to unsubstituted anthracene.

Experimental Protocols

Synthesis of Sodium 2-Anthracenesulfonate

This protocol describes a representative method for the sulfonation of anthracene, yielding the more thermodynamically stable 2-isomer.

Materials:

  • Anthracene

  • Concentrated sulfuric acid (98%)

  • Sodium chloride

  • Activated carbon

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, melt anthracene.

  • Slowly add concentrated sulfuric acid to the molten anthracene while stirring vigorously. The temperature should be carefully controlled and maintained at a specific level (e.g., 120-140 °C) for several hours to favor the formation of the 2-sulfonic acid.

  • After the reaction is complete (as determined by the solubility of a small sample in water), the hot reaction mixture is cautiously poured into a large volume of cold water.

  • The aqueous solution is then neutralized with a sodium hydroxide solution or sodium carbonate to a neutral pH.

  • The sodium salt of anthracenesulfonic acid is then "salted out" by adding a sufficient amount of sodium chloride to the solution, which decreases its solubility and causes it to precipitate.

  • The crude precipitate is collected by vacuum filtration and washed with a saturated sodium chloride solution.

  • For further purification, the crude sodium anthracenesulfonate is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered hot.

  • The purified sodium 2-anthracenesulfonate is then recrystallized from the aqueous solution by cooling and/or by the addition of sodium chloride.

  • The final product is collected by filtration, washed with a small amount of cold water, and dried in an oven.

Visualizations

Logical Workflow for Synthesis and Purification

G Workflow for Synthesis of Sodium 2-Anthracenesulfonate cluster_synthesis Synthesis cluster_purification Purification anthracene Anthracene reaction Sulfonation @ 120-140°C anthracene->reaction sulfuric_acid Conc. H₂SO₄ sulfuric_acid->reaction quench Quench in Water reaction->quench neutralize Neutralize (NaOH/Na₂CO₃) quench->neutralize salting_out Salting Out (NaCl) neutralize->salting_out filtration1 Vacuum Filtration salting_out->filtration1 recrystallization Recrystallization from Water filtration1->recrystallization decolorize Decolorize (Activated Carbon) recrystallization->decolorize filtration2 Vacuum Filtration decolorize->filtration2 drying Drying filtration2->drying product Sodium 2-Anthracenesulfonate drying->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of sodium 2-anthracenesulfonate.

Mechanism of Electron Withdrawal

G Electron-Withdrawing Effects of the Sulfonic Acid Group cluster_anthracene Anthracene Core cluster_so3h Sulfonic Acid Group (-SO₃H) cluster_effects Consequences pi_system π-Electron System acidity Increased Acidity (Lower pKa) pi_system->acidity redox Altered Redox Potentials pi_system->redox spectroscopy Shifted Spectroscopic Properties pi_system->spectroscopy inductive Inductive Effect (-I) inductive->pi_system Withdraws e⁻ density via σ-bonds resonance Resonance Effect (-M) resonance->pi_system Withdraws e⁻ density via π-system so3h_group -SO₃H Group so3h_group->inductive so3h_group->resonance

Caption: A diagram illustrating the inductive and resonance mechanisms by which the sulfonic acid group withdraws electron density from the anthracene core and the resulting effects.

Conclusion

The sulfonic acid group is a powerful tool for modulating the electronic properties of anthracene derivatives. Its strong electron-withdrawing nature, quantifiable through parameters like Hammett constants and pKa values, leads to significant changes in the spectroscopic and electrochemical behavior of the anthracene core. These predictable modifications, coupled with the enhanced aqueous solubility conferred by the sulfonic acid group, make anthracenesulfonic acids and their derivatives highly valuable building blocks for the development of new functional molecules in a variety of scientific disciplines. Further experimental and computational studies are warranted to fully map the structure-property relationships in this important class of compounds.

References

Excimer and Exciplex Formation in Anthracene Sulfonic Acid Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of excimer and exciplex formation in anthracene sulfonic acid systems. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these and similar fluorescent molecules. This document details the fundamental principles, experimental methodologies for characterization, and quantitative data where available, alongside visual representations of key processes and workflows.

Introduction to Excimer and Exciplex Formation

Excited-state dimers, known as excimers , and excited-state complexes, termed exciplexes , are transient species formed through the association of an excited molecule with a ground-state molecule. These phenomena are particularly relevant in the study of aromatic molecules like anthracene and its derivatives.

  • Excimer: An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. This process is highly dependent on the concentration of the fluorophore and the nature of the solvent.

  • Exciplex: An exciplex is formed when an excited molecule associates with a ground-state molecule of a different species. This often involves a charge-transfer interaction between an electron donor and an electron acceptor.

The formation of excimers and exciplexes leads to distinct photophysical properties compared to the parent monomer. The emission from these species is characteristically broad, structureless, and red-shifted (a shift to a longer wavelength and lower energy). The study of these excited-state phenomena provides valuable insights into intermolecular interactions, molecular packing in the solid state, and the microenvironment of the fluorophore.

The introduction of sulfonic acid groups to the anthracene core significantly enhances the water solubility of these compounds, making them particularly interesting for applications in biological and aqueous systems. The position and number of sulfonic acid groups can also influence the electronic properties and the propensity for excimer and exciplex formation.

Quantitative Data

Compound/SystemParameterValueSolvent/Conditions
n-heptylamine salt of anthracene-2,6-disulfonic acidFluorescence Quantum Yield (ΦF)46.1 ± 0.2%[1]Solid State
Anthracene-1,5-disulfonic acid with various aliphatic aminesEmission Color (Monomer)Deep Blue[1]-
Anthracene-1,5-disulfonic acid with various aliphatic aminesEmission Color (Excimer)Blue-Green[1]1D face-to-face stack
AnthraceneFluorescence Lifetime (τ)~5-10 nsVarious organic solvents
Magnesium 5,10,15,20-tetra-p-naphtyl-porphyrin (Mg-TNP) + 9,10-anthraquinone-2-sulfonic acid sodium saltFluorescence Quenching Rate Constant1.2 x 1011 M-1s-1[2]Benzene
Mg-TNP + 9,10-anthraquinone-2,6-disulfonic acid sodium saltFluorescence Quenching Rate Constant1.5 x 1012 M-1s-1[2]Benzene
Mg-TNP + 9,10-anthraquinone-1,5-disulfonic acid disodium saltFluorescence Quenching Rate Constant1.8 x 1012 M-1s-1[2]Benzene

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize excimer and exciplex formation in anthracene sulfonic acid systems.

Synthesis of Anthracene Sulfonic Acids

The sulfonation of anthracene can yield a mixture of isomers, and the reaction conditions can be controlled to favor certain products.

Protocol for the Sulfonation of Anthracene:

  • Materials: Anthracene, concentrated sulfuric acid, solvent (e.g., acetic acid, chloroform, or pyridine).

  • Procedure:

    • Dissolve anthracene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add concentrated sulfuric acid to the solution while stirring. The reaction is often exothermic and may require cooling.

    • The reaction temperature and time are critical parameters that influence the isomeric ratio of the products. For example, sulfonation at lower temperatures may favor the 1- and 9-isomers, while higher temperatures can lead to the formation of the 2-isomer and disubstituted products.

    • After the reaction is complete, the mixture is cooled and poured into a large volume of cold water or a salt solution to precipitate the sulfonic acid product.

    • The crude product is then collected by filtration, washed, and can be further purified by recrystallization or chromatography.

  • Characterization: The resulting anthracene sulfonic acid isomers can be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Materials: Anthracene sulfonic acid sample, a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54), appropriate solvent, UV-Vis spectrophotometer, and a fluorescence spectrometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

    • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

    where:

    • ΦST is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts X and ST refer to the sample and the standard, respectively.

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Procedure:

    • Prepare a dilute solution of the anthracene sulfonic acid sample.

    • The sample is excited by the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

    • By collecting the arrival times of many photons, a histogram of photon counts versus time is constructed.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime(s). For a system with both monomer and excimer emission, a bi-exponential decay is often observed.

Fluorescence Quenching Experiments

Fluorescence quenching studies can provide information about the interaction of a fluorophore with other molecules (quenchers), which can be a mechanism for exciplex formation.

Protocol:

  • Materials: Anthracene sulfonic acid solution (the fluorophore), a solution of the quencher (e.g., an amine for exciplex studies), and a fluorescence spectrometer.

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of the anthracene sulfonic acid and varying concentrations of the quencher.

    • Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.

  • Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation:

    F0 / F = 1 + KSV[Q]

    where:

    • F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

    • [Q] is the concentration of the quencher.

    • KSV is the Stern-Volmer quenching constant, which provides a measure of the quenching efficiency.

    A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic). Deviations from linearity can suggest more complex processes.

Visualization of Pathways and Workflows

Fundamental Processes

The following diagrams illustrate the fundamental processes of excimer and exciplex formation.

Excimer_Formation A_ground A (Ground State) A_excited A* (Excited State) A_ground->A_excited Absorption (hν) A_excited->A_ground Monomer Fluorescence (hν') Excimer (AA)* (Excimer) A_excited->Excimer + A A_ground_2 2A (Ground State) Excimer->A_ground_2 Excimer Fluorescence (hν'') A_ground_assoc A

Caption: The formation and decay pathways of an excimer.

Exciplex_Formation A_ground A (Ground State) A_excited A* (Excited State) A_ground->A_excited Absorption (hν) A_excited->A_ground Monomer Fluorescence (hν') Exciplex (AB)* (Exciplex) A_excited->Exciplex + B A_B_ground A + B (Ground State) Exciplex->A_B_ground Exciplex Fluorescence (hν'') B_ground B

Caption: The formation and decay pathways of an exciplex.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating excimer and exciplex formation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Anthracene Sulfonic Acid Derivative Purification Purify Compound (Recrystallization, Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Steady_State Steady-State Fluorescence Spectroscopy UV_Vis->Steady_State Quantum_Yield Fluorescence Quantum Yield Measurement Steady_State->Quantum_Yield Lifetime Fluorescence Lifetime Measurement (TCSPC) Steady_State->Lifetime Quenching Fluorescence Quenching Studies Steady_State->Quenching Data_Analysis Analyze Spectra, Lifetimes, and Quenching Data Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Quenching->Data_Analysis Interpretation Interpret Results in Terms of Excimer/Exciplex Formation Data_Analysis->Interpretation

Caption: A typical experimental workflow for studying excimer/exciplex formation.

Simplified Synthesis Scheme

This diagram shows a simplified reaction scheme for the sulfonation of anthracene.

Synthesis_Scheme Anthracene Anthracene Products Mixture of Anthracene Sulfonic Acid Isomers (e.g., 1-, 2-, 9-) Anthracene->Products Reagents Reagents + H₂SO₄ (or other sulfonating agent) Separation Separation & Purification Products->Separation Pure_Isomers Pure Isomers Separation->Pure_Isomers

Caption: A simplified scheme for the synthesis of anthracene sulfonic acids.

Conclusion

The study of excimer and exciplex formation in anthracene sulfonic acid systems offers a rich area of research with implications for the development of fluorescent probes, sensors, and materials for various applications. The enhanced water solubility provided by the sulfonic acid groups makes these compounds particularly attractive for use in biological and aqueous environments. This guide has provided a foundational understanding of the key concepts, experimental techniques, and available data related to these phenomena. Further targeted research is needed to build a more comprehensive quantitative understanding of the photophysical behavior of the full range of anthracene sulfonic acid derivatives.

References

Methodological & Application

Application Notes and Protocols: Anthracene-1-sulfonic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anthracene-1-sulfonic acid as a fluorescent probe for various analytical applications. Detailed protocols for its use in pH sensing, metal ion detection, and protein binding studies are provided, along with its key photophysical properties.

This compound is a fluorescent molecule whose emission properties are sensitive to its local environment. The presence of the sulfonic acid group enhances its water solubility, making it suitable for applications in aqueous and biological systems.[1] The anthracene core possesses a strong intrinsic fluorescence.[1]

Photophysical Properties

The fluorescence of this compound is governed by the extended π-electron system of the anthracene core.[1] Key photophysical parameters are summarized in the table below. It is important to note that specific values for this compound are not extensively documented in readily available literature; therefore, data for the parent compound, anthracene, and a related sulfonated derivative are provided for reference.

PropertyValueNotes
Molecular Formula C₁₄H₁₀O₃S[2]
Molecular Weight 258.29 g/mol [2]
Excitation Maximum (λex) ~356 nmFor anthracene in cyclohexane.[3] The sulfonation is expected to cause a slight shift.
Emission Maximum (λem) ~397 nmFor anthracene in cyclohexane.[3] The emission is subject to solvatochromic shifts.
Quantum Yield (ΦF) 0.27 - 0.36For anthracene in ethanol and cyclohexane, respectively.[3] Sulfonated anthracenes can exhibit high quantum yields, with some salts of anthracene-2,6-disulfonic acid reaching up to 46.1%.[1]
Solubility Enhanced in aqueous and polar solventsThe sulfonic acid moiety increases polarity and water solubility.[1]

Application: pH Sensing

The sulfonic acid group of this compound makes it a potential fluorescent probe for pH measurements. The protonation state of the sulfonic acid changes with the pH of the medium, which in turn can affect the electronic properties of the anthracene ring and its fluorescence emission.[1] This can manifest as a change in fluorescence intensity or a shift in the emission wavelength.[1]

Experimental Protocol for pH Titration

This protocol describes a general procedure for determining the pKa of this compound through spectrofluorometric titration.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 2 to 12)

  • pH meter

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions: In a set of cuvettes, add a fixed amount of the this compound stock solution to each buffer of a specific pH. The final concentration of the probe should be low enough to avoid inner filter effects (typically in the low micromolar range).

  • Equilibrate: Allow the solutions to equilibrate at a constant temperature.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The resulting plot should be a sigmoidal curve.

    • The pKa can be determined from the midpoint of the transition in the sigmoidal curve, which corresponds to the pH at which the probe is 50% protonated and 50% deprotonated.

pH_Sensing_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH) B Add this compound (Constant Concentration) A->B C Equilibrate Samples B->C D Record Fluorescence Spectra C->D E Plot Fluorescence Intensity vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

Workflow for pH titration using this compound.

Application: Metal Ion Detection

The sulfonic acid group of this compound can act as a binding site for metal ions.[1] The binding of a metal ion in close proximity to the anthracene core can lead to fluorescence quenching.[1] This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional deactivation).[1]

Experimental Protocol for Metal Ion Detection

This protocol outlines a general method for screening the effect of different metal ions on the fluorescence of this compound and for quantifying the quenching effect.

Materials:

  • This compound stock solution (e.g., 100 µM in a suitable buffer, e.g., HEPES or Tris-HCl at a constant pH)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Screening:

    • To a cuvette containing a fixed concentration of this compound in buffer, add a specific concentration of a metal ion from its stock solution.

    • Record the fluorescence emission spectrum.

    • Repeat for a panel of different metal ions to identify which ones cause a significant change in fluorescence.

  • Titration:

    • For the metal ions that cause quenching, perform a titration experiment.

    • Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the metal ion.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis (Stern-Volmer Analysis):

    • The quenching data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).

    • A plot of F₀ / F versus [Q] should be linear for a single type of quenching mechanism.[4] The slope of this plot gives the Stern-Volmer constant (Ksv). A non-linear plot may indicate a combination of static and dynamic quenching.[4]

Metal_Ion_Sensing_Mechanism Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Non-fluorescent or Weakly Fluorescent) Probe->Complex + Metal Ion Metal_Ion Metal Ion (Quencher) Metal_Ion->Complex

Principle of metal ion detection by fluorescence quenching.

Application: Protein Binding Studies

Fluorescent probes like this compound can be used to study the binding of ligands to proteins, particularly to hydrophobic pockets. While 8-anilinonaphthalene-1-sulfonic acid (ANS) is more commonly used for this purpose, this compound can potentially be used in a similar manner.[5] Upon binding to a hydrophobic site on a protein, the fluorescence of the probe can be enhanced, and the emission maximum may shift (typically a blue shift).[6]

Experimental Protocol for Protein Binding

This protocol is a general method adapted from studies using the similar probe, 1,8-ANS, and can be used to determine the binding affinity of this compound to a protein.

Materials:

  • This compound stock solution

  • Purified protein of interest in a suitable buffer (e.g., PBS or Tris-HCl)

  • Buffer solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a solution of the protein at a known concentration in the buffer.

  • Titration:

    • To a cuvette containing the protein solution, make successive additions of the this compound stock solution.

    • After each addition, gently mix and allow the solution to equilibrate.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the probe concentration.

    • The binding constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., a one-site binding model). The binding constant and the number of binding sites can be estimated from this analysis.[5]

Protein_Binding_Workflow A Prepare Protein Solution B Titrate with this compound A->B C Measure Fluorescence at Each Titration Point B->C D Plot Change in Fluorescence vs. [Probe] C->D E Fit Data to Binding Isotherm D->E F Determine Binding Constant (Kd) and Number of Sites (n) E->F

Experimental workflow for protein binding studies.

Synthesis and Purification

This compound can be synthesized by the sulfonation of anthracene.[1] A common method involves the reaction of anthracene with chlorosulfuric acid in a suitable solvent.[7] The reaction conditions, such as the solvent and temperature, can influence the yield and the formation of different isomers (anthracene-1-, -2-, and -9-sulfonic acids) and disulfonic acids.[3][7] Purification of the product is typically achieved by recrystallization. It is crucial to characterize the final product to ensure its purity and identity, for example, using techniques like NMR and mass spectrometry.

Disclaimer: The provided protocols are general guidelines. The optimal experimental conditions, such as probe and analyte concentrations, buffer composition, and instrument settings, may need to be optimized for specific applications and instrumentation.

References

Application Notes and Protocols for Anthracene-1-sulfonic acid in the Context of pH Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. While Anthracene-1-sulfonic acid possesses a pH-sensitive functional group, its reported acidic dissociation constant (pKa) is extremely low, suggesting its fluorescence is unlikely to be modulated within the typical physiological pH range (pH 6.0-8.0). Therefore, its direct application as a biological pH sensor is not supported by available data. The provided protocols are generalized for the characterization and application of new fluorescent pH indicators and use this compound as a hypothetical example to illustrate the required experimental workflows.

Application Notes

Introduction

This compound is a fluorescent derivative of the polycyclic aromatic hydrocarbon, anthracene. The presence of a sulfonic acid moiety enhances its aqueous solubility compared to the parent compound, a desirable characteristic for biological applications.[1] The core anthracene structure provides intrinsic fluorescence, and the electronic properties of the sulfonic acid group have led to its consideration as a potential pH sensor.[2]

Principle of pH Sensing

The theoretical basis for pH sensing with this compound lies in the protonation and deprotonation of its sulfonic acid group (-SO₃H). Changes in the local proton concentration (pH) would alter the equilibrium between the protonated and deprotonated forms of the molecule. This change in protonation state can, in principle, affect the electronic distribution within the anthracene ring system, potentially leading to a change in its fluorescence properties, such as emission intensity or a shift in the emission wavelength.[2]

However, sulfonic acids are generally strong acids. The predicted pKa for this compound is approximately 0.17.[2] This indicates that it is a very strong acid and would be almost completely deprotonated in most common solvents and certainly within the entire range of biological pH. This characteristic makes it an unlikely candidate for a responsive pH sensor in biological systems.

Potential Applications (Hypothetical)

If a sulfonated anthracene derivative with a pKa in the physiological range were to be developed, its potential applications could include:

  • Monitoring of Cellular pH: Real-time imaging of intracellular pH in living cells to study cellular processes like metabolism, apoptosis, and signaling.

  • Drug Delivery: Integration into drug delivery systems to monitor the pH changes in endosomal and lysosomal compartments upon cellular uptake.

  • Enzyme Assays: Development of assays for enzymes that produce or consume protons.

Cytotoxicity

The cytotoxicity of anthracene and its derivatives is an important consideration for biological applications. While specific data for this compound is limited, studies on related anthracene-9-sulfonyl derivatives have shown varied cytotoxic effects depending on the specific compound and the cancer cell line tested (HCT-116, HepG2, MCF-7).[1][3][4] Notably, these derivatives showed insignificant cytotoxicity against normal human skin cell lines (BJ-1), suggesting a potential for selective action against cancer cells.[1][3][4] Further studies are required to determine the specific cytotoxicity of this compound.

Data Presentation

Table 1: Physicochemical and Putative Sensing Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₀O₃S[5]
Molecular Weight258.29 g/mol [5]
Predicted pKa~0.17[2]
Predicted Suitability for Biological pH SensingVery Low

Table 2: Cytotoxicity of Related Anthracene-Sulfonyl Derivatives

CompoundCell LineEffect
4-acetylphenyl anthracene-9-sulfonateHCT-116 (Colon Carcinoma)High selective cytotoxicity.[1][3][4]
2-(anthracen-9-ylsulfonyl)malononitrileMCF-7 (Breast Carcinoma)Significant selective cytotoxic effect.[1][3][4]
N-(4-fluorophenyl)anthracene-9-sulfonamideMCF-7 (Breast Carcinoma)Significant selective cytotoxic effect.[1][3][4]
N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamideMCF-7 (Breast Carcinoma)Significant selective cytotoxic effect.[1][3][4]
Various anthracene-9-sulfonyl derivativesBJ-1 (Normal Human Skin)Insignificant weak cytotoxicity.[1][3][4]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is based on general sulfonation procedures for anthracene and should be optimized for safety and yield.[6][7][8]

Materials:

  • Anthracene

  • Chlorosulfuric acid

  • Dioxane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a fume hood, dissolve anthracene in anhydrous dioxane in a round bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add chlorosulfuric acid dropwise from a dropping funnel to the stirred solution. The reaction is exothermic and should be kept cold.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the acidic solution with a concentrated NaOH solution until it is slightly basic.

  • The sodium salt of anthracenesulfonic acid will precipitate. Collect the precipitate by filtration.

  • To obtain the free sulfonic acid, the sodium salt can be redissolved in hot water and acidified with HCl, causing the less soluble sulfonic acid to precipitate.

  • Collect the this compound by filtration, wash with cold water, and dry under vacuum.

  • Characterize the product using techniques such as NMR and mass spectrometry.

Protocol for Evaluating pH-Dependent Fluorescence

This protocol outlines the steps to determine if a fluorescent compound is a viable pH sensor.

Materials:

  • This compound (or other test compound)

  • A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

  • For each pH buffer, prepare a dilute solution of the test compound with a final concentration suitable for fluorescence measurements (typically in the micromolar range).

  • Calibrate the spectrofluorometer.

  • Measure the fluorescence emission spectrum for the test compound in each pH buffer. A typical excitation wavelength for anthracene derivatives is around 355 nm.

  • Record the emission maximum and intensity at each pH.

  • Plot the fluorescence intensity at the emission maximum versus pH.

  • If there is a significant change in fluorescence with pH, determine the pKa by fitting the data to the Henderson-Hasselbalch equation.

Protocol for Intracellular pH Measurement (General)

This is a general protocol for using a fluorescent pH indicator for intracellular pH measurements and would be applicable if a suitable probe is identified.

Materials:

  • Cells cultured on glass-bottom dishes

  • Fluorescent pH indicator stock solution (in DMSO)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software

Procedure:

  • Grow cells to a suitable confluency on glass-bottom dishes.

  • Prepare a loading solution by diluting the fluorescent pH indicator stock solution in cell culture medium or HBSS to the desired final concentration.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the loading solution to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • After incubation, wash the cells with fresh HBSS to remove any extracellular dye.

  • Mount the dish on the fluorescence microscope.

  • Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe.

  • To calibrate the intracellular pH, cells can be treated with a buffer containing nigericin (an ionophore that equilibrates intracellular and extracellular pH) at various known extracellular pH values.

  • Analyze the fluorescence intensity of individual cells or regions of interest and correlate it to pH using the calibration curve.

Mandatory Visualizations

pH_Sensing_Mechanism cluster_equilibrium pH-Dependent Equilibrium cluster_fluorescence Fluorescence Output Protonated Anthracene-SO3H (Protonated) Deprotonated Anthracene-SO3- (Deprotonated) Protonated->Deprotonated + OH- Fluorescence_A Fluorescence State A Protonated->Fluorescence_A Exhibits Deprotonated->Protonated + H+ Fluorescence_B Fluorescence State B Deprotonated->Fluorescence_B Exhibits

Caption: Hypothetical signaling pathway for a pH-dependent fluorescent sensor.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_cellular Cellular Application Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solution pH_Buffers Prepare Solutions in pH Buffers Stock->pH_Buffers Fluorescence_Measurement Measure Fluorescence Spectra pH_Buffers->Fluorescence_Measurement pKa_Determination Determine pKa Fluorescence_Measurement->pKa_Determination Probe_Loading Load Cells with Probe pKa_Determination->Probe_Loading If pKa is in physiological range Cell_Culture Culture Cells Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General experimental workflow for evaluating a novel pH probe.

Logical_Relationship A Compound has pKa in biological range (e.g., 6-8) B Fluorescence is pH-dependent in biological range A->B E Suitable for intracellular pH sensing B->E C Compound is cell-permeable C->E D Compound has low cytotoxicity D->E

Caption: Key properties for a successful intracellular fluorescent pH probe.

References

Application of Anthracene-1-Sulfonic Acid in Fluorescence Microscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a well-established class of fluorophores utilized in various scientific disciplines due to their intrinsic luminescent properties. The introduction of a sulfonic acid moiety to the anthracene core, as in anthracene-1-sulfonic acid, significantly enhances its aqueous solubility, making it a promising candidate for biological applications, including fluorescence microscopy.[1] This feature is particularly advantageous for staining live cells and tissues in aqueous environments. While specific photophysical data for this compound is not extensively documented, its behavior can be inferred from the parent compound, anthracene, and other sulfonated derivatives. This document provides a comprehensive overview of the potential applications, experimental protocols, and key data related to the use of this compound as a fluorescent probe in microscopy.

Photophysical Properties

The fluorescence of anthracene-based compounds arises from the π-electron system of the fused aromatic rings. The sulfonic acid group can modulate these properties. Below is a table summarizing the known photophysical data for anthracene and a related sulfonated derivative, which can serve as a reference for estimating the spectral characteristics of this compound.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
Anthracene3563970.36Cyclohexane
AnthraceneNot specifiedNot specified0.27Ethanol
n-heptylamine salt of anthracene-2,6-disulfonic acidNot specifiedNot specified0.461 ± 0.002Solid State

It is recommended that users experimentally determine the precise excitation and emission maxima for this compound in their specific experimental buffer or solvent system.

Experimental Protocols

The following protocols are general guidelines for the use of water-soluble fluorescent probes like this compound for staining both live and fixed cells. Optimization of probe concentration, incubation time, and washing steps is crucial for achieving optimal staining and minimizing background fluorescence.

Preparation of Stock and Working Solutions

Proper preparation of the fluorescent probe is the first step towards successful staining.

G cluster_prep Solution Preparation Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in high-quality solvent (e.g., DMSO or sterile water) Weigh->Dissolve Stock Prepare 1-10 mM Stock Solution Dissolve->Stock Store Store at -20°C, protected from light Stock->Store Dilute Dilute stock to working concentration (e.g., 1-10 µM in buffer) Store->Dilute For immediate use End End Dilute->End

Caption: Workflow for preparing this compound solutions.

Protocol:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Preparation of Stock Solution (1-10 mM):

    • Weigh out a small amount of this compound powder.

    • Dissolve the powder in a high-purity solvent. Due to the sulfonic acid group, it should be soluble in aqueous solutions.[1] For a stock solution, consider using sterile, nuclease-free water or a buffer like PBS. If solubility is an issue, a small amount of DMSO can be used initially, followed by dilution in an aqueous buffer.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired working concentration (typically in the range of 1-10 µM) using a suitable buffer (e.g., PBS or cell culture medium). The optimal concentration should be determined experimentally.

Protocol for Staining Live Cells

This protocol is designed for the application of this compound to living cells for real-time imaging.

G cluster_live_cell Live Cell Staining Workflow Start Start Culture Culture cells on imaging-compatible plates Start->Culture Prepare Prepare working solution of probe Culture->Prepare Incubate Incubate cells with probe Prepare->Incubate Wash Wash cells to remove excess probe Incubate->Wash Image Image with fluorescence microscope Wash->Image End End Image->End

Caption: General workflow for live-cell staining.

Protocol:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency.

  • Staining:

    • Remove the cell culture medium.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time needs to be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS with calcium and magnesium, or phenol red-free medium) to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the anthracene scaffold (excitation ~350-380 nm, emission ~400-450 nm).

Protocol for Staining Fixed Cells

This protocol outlines the steps for staining cells that have been chemically fixed.

G cluster_fixed_cell Fixed Cell Staining Workflow Start Start Culture Culture and fix cells Start->Culture Permeabilize Permeabilize cells (optional) Culture->Permeabilize Stain Incubate with probe Permeabilize->Stain Wash Wash to remove excess probe Stain->Wash Mount Mount coverslip Wash->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: General workflow for fixed-cell staining.

Protocol:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips.

    • Wash the cells briefly with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature).

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature).

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed (and permeabilized) cells with the working solution of this compound for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. An antifade reagent is recommended to minimize photobleaching.

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Potential Applications in Drug Development

The water-soluble nature and fluorescent properties of this compound make it a potential tool in various stages of drug development:

  • High-Content Screening (HCS): Its utility as a general cellular stain could allow for the visualization of cell morphology and number in automated imaging-based screens.

  • Cellular Uptake Studies: By conjugating this compound to a drug candidate, it could serve as a fluorescent tag to monitor the drug's penetration and localization within cells. Aromatic sulfonic acids are known to be used in drug formulations.

  • Toxicity Assays: Changes in cellular morphology or probe localization upon treatment with a test compound could indicate cytotoxic effects.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase the concentration of the working solution.- Increase the incubation time.- Use an antifade mounting medium for fixed cells. For live cells, minimize exposure to excitation light.
High Background - High probe concentration- Insufficient washing- Decrease the concentration of the working solution.- Increase the number and duration of wash steps.
Phototoxicity (Live Cells) - High excitation light intensity- Prolonged exposure to light- Reduce the intensity of the excitation light.- Minimize the duration of light exposure by using shorter exposure times and time-lapse intervals.
Uneven Staining - Incomplete probe dissolution- Uneven cell distribution- Ensure the probe is fully dissolved in the working solution.- Ensure cells are evenly plated and not overly confluent.

Conclusion

This compound presents a potentially valuable tool for fluorescence microscopy, particularly for applications requiring a water-soluble probe. While further characterization of its specific photophysical properties is warranted, the general protocols and information provided here offer a solid foundation for researchers to begin exploring its utility in their specific experimental systems. As with any fluorescent probe, empirical optimization is key to achieving high-quality, reproducible results.

References

Application Note: Anthracene-Based Derivatization for Enhanced HPLC Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within pharmaceutical and biomedical research. However, many analytes, such as carboxylic acids and fatty acids, lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or fluorescence challenging. Chemical derivatization addresses this limitation by introducing a labeling agent that imparts desirable detection characteristics to the analyte.

This document provides a detailed application note and protocol on the use of an anthracene-based derivatization agent for the sensitive analysis of carboxylic acids by HPLC with fluorescence detection. While the initial focus was on anthracene-1-sulfonic acid, a comprehensive literature review revealed a lack of established protocols for its direct use as a derivatization agent. Therefore, this guide focuses on a closely related and well-documented analogue, 9-chloromethyl-anthracene , which serves as an excellent fluorescent labeling reagent for carboxylic acids.[1][2] The protocols and data presented herein are synthesized from established methodologies to provide a robust starting point for researchers.

Principle of Derivatization

The derivatization reaction involves the esterification of the carboxylic acid group with 9-chloromethyl-anthracene. This reaction is typically catalyzed by a base and a phase-transfer catalyst, such as tetrabutylammonium bromide, in an aprotic solvent like acetonitrile. The resulting anthracene-labeled ester is highly fluorescent, allowing for sensitive detection.[2] Fluorescence detection offers significantly higher sensitivity, often 2-3 orders of magnitude greater than UV detection, enabling the analysis of trace amounts of carboxylic acids in complex matrices.[3]

Experimental Workflow

The overall experimental process for the derivatization and HPLC analysis of carboxylic acids using 9-chloromethyl-anthracene is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Carboxylic Acid Sample extraction Extraction & Purification (if necessary) sample->extraction reagents Add 9-chloromethyl-anthracene, Catalyst & Solvent extraction->reagents reaction Incubate (e.g., 50 min) reagents->reaction injection Inject Derivatized Sample reaction->injection separation HPLC Separation injection->separation detection Fluorescence Detection separation->detection data Data Acquisition & Analysis detection->data

Figure 1: General workflow for the derivatization and HPLC analysis of carboxylic acids.

Detailed Experimental Protocol

This protocol is based on the method described by Xie et al. for the derivatization of carboxylic acids with 9-chloromethyl-anthracene.[2]

Materials:

  • 9-chloromethyl-anthracene

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (HPLC grade)

  • Carboxylic acid standards

  • Sample containing carboxylic acids

  • Deionized water

  • Micro-reaction vials (1.5 mL)

  • Heating block or water bath

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Standard/Sample Preparation:

    • Prepare stock solutions of carboxylic acid standards in acetonitrile.

    • For complex samples, perform a suitable extraction to isolate the carboxylic acid fraction. The final sample should be dissolved in acetonitrile.

  • Derivatization Reaction:

    • In a micro-reaction vial, mix the following:

      • 100 µL of the carboxylic acid standard or sample solution.

      • 100 µL of 9-chloromethyl-anthracene solution in acetonitrile.

      • 100 µL of tetrabutylammonium bromide solution in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Incubate the vial in a heating block or water bath at a controlled temperature for a specified time (e.g., 50 minutes).[2]

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis.

HPLC Parameters

The following are typical HPLC parameters for the separation of anthracene-labeled carboxylic acids. Optimization may be required depending on the specific analytes and column.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 365 nm, Emission (λem): 410 nm[2]
Column Temperature 30 °C

Quantitative Data Summary

The following table summarizes the performance characteristics of the 9-chloromethyl-anthracene derivatization method for the HPLC analysis of various carboxylic acids, as reported in the literature.[2]

Carboxylic AcidLinearity Range (nmol/mL)Limit of Detection (LOD) (pmol)
Acetic Acid1 - 2502.53
Propionic Acid1 - 2501.87
Butyric Acid1 - 2501.25
Valeric Acid1 - 2500.88
Hexanoic Acid1 - 2500.53
Heptanoic Acid1 - 2500.35
Octanoic Acid1 - 2500.18

Logical Relationship of Derivatization Reaction

The derivatization reaction is a critical step that enables the sensitive detection of otherwise non-fluorescent carboxylic acids.

derivatization_logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product analyte Carboxylic Acid (Non-Fluorescent) reagent 9-Chloromethyl-anthracene catalyst Catalyst (Tetrabutylammonium Bromide) derivative Anthracene-labeled Ester (Highly Fluorescent) analyte->derivative reagent->derivative solvent Solvent (Acetonitrile) temp_time Heat & Time

Figure 2: Logical diagram of the derivatization reaction.

Applications

This derivatization method is applicable to a wide range of research areas, including:

  • Drug Development: Analysis of carboxylic acid-containing drugs and their metabolites.

  • Food Science: Determination of fatty acids and other carboxylic acids in food samples.[2]

  • Environmental Analysis: Monitoring of carboxylic acid pollutants in soil and water.[2]

  • Biomedical Research: Profiling of fatty acids and other metabolic carboxylic acids in biological samples.[1]

Conclusion

The use of 9-chloromethyl-anthracene as a derivatization agent provides a sensitive and reliable method for the HPLC analysis of carboxylic acids. The formation of highly fluorescent anthracene-labeled esters allows for low detection limits, making this technique suitable for trace analysis in various complex matrices. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers to implement this valuable analytical strategy.

References

Application Notes and Protocols for Labeling Proteins with Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are polycyclic aromatic hydrocarbons widely utilized in biomedical research due to their unique photophysical properties.[1][2] When conjugated to proteins, anthracene derivatives can serve as fluorescent probes to study protein conformation, dynamics, and interactions.[3][4] This document provides a detailed, hypothetical protocol for the covalent labeling of proteins with anthracene-1-sulfonic acid. As direct conjugation of this compound to proteins is not a standard procedure, this protocol outlines a common chemical strategy involving the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate, which can then react with primary amines on the protein surface, such as the ε-amino group of lysine residues.

Principle of the Method

The protocol is based on a two-step process:

  • Activation of this compound: The sulfonic acid group is converted to a highly reactive sulfonyl chloride using a chlorinating agent like thionyl chloride.

  • Protein Labeling: The resulting anthracene-1-sulfonyl chloride is then reacted with the target protein in a suitable buffer. The sulfonyl chloride will covalently bind to nucleophilic residues on the protein surface, primarily the primary amines of lysine residues, forming a stable sulfonamide bond.

Experimental Protocols

Materials and Reagents
  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Bovine Serum Albumin (BSA) for standard curve

  • Bradford protein assay reagent

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol 1: Activation of this compound (Synthesis of Anthracene-1-Sulfonyl Chloride)

This step should be performed in a fume hood with appropriate personal protective equipment, as thionyl chloride is corrosive and toxic.

  • To 10 mg of this compound in a dry round-bottom flask, add 1 ml of anhydrous DMF to dissolve.

  • Slowly add a 5-fold molar excess of thionyl chloride to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 2 hours under a nitrogen atmosphere.

  • The solvent and excess thionyl chloride can be removed under reduced pressure (rotoevaporation) to yield the anthracene-1-sulfonyl chloride. The product should be used immediately for protein labeling.

Protocol 2: Labeling of Target Protein
  • Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer such as PBS, pH 7.4.

  • Adjust the pH of the protein solution to 8.5-9.0 by adding sodium bicarbonate buffer. The alkaline pH facilitates the reaction with primary amines.[5]

  • Dissolve the freshly prepared anthracene-1-sulfonyl chloride in a minimal amount of anhydrous DMF.

  • Slowly add the dissolved anthracene-1-sulfonyl chloride to the protein solution while gently stirring. A typical starting point is a 10 to 20-fold molar excess of the labeling reagent to the protein.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted sulfonyl chloride.

Protocol 3: Purification of the Labeled Protein

To remove the unconjugated anthracene label and byproducts, purify the labeled protein using one of the following methods:

  • Size-Exclusion Chromatography:

    • Equilibrate a Sephadex G-25 column with your buffer of choice (e.g., PBS pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and the presence of the anthracene label (by absorbance in the UV range or fluorescence).

  • Dialysis:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off.

    • Dialyze against a large volume of buffer (e.g., PBS pH 7.4) at 4°C for 24-48 hours with several buffer changes.

Protocol 4: Characterization of the Labeled Protein
  • Determination of Protein Concentration: Use a Bradford protein assay or measure the absorbance at 280 nm. Note that the anthracene label will also absorb in the UV range, so a correction factor may be needed if using A280.

  • Determination of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the absorbance of the labeled protein at the absorbance maximum of anthracene (around 365 nm) and at 280 nm.

    • The DOL can be calculated using the following formula:

      DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      Where:

      • A_max is the absorbance at the maximum wavelength of the dye.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the anthracene dye at its A_max.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).

  • Functional Analysis: Perform an activity assay to ensure that the labeling process has not significantly altered the protein's function.

Data Presentation

Table 1: Hypothetical Labeling Efficiency of BSA with Anthracene-1-Sulfonyl Chloride

Molar Ratio (Dye:Protein)Degree of Labeling (DOL)Protein Recovery (%)
10:11.285
20:12.578
50:14.165

Table 2: Photophysical Properties of Anthracene-Labeled Protein

ParameterWavelength (nm)
Excitation Maximum~365
Emission Maximum~400-450

Visualization of Experimental Workflow

experimental_workflow start Start activation Activation of This compound start->activation labeling Protein Labeling Reaction activation->labeling reagent_prep Prepare Protein Solution (pH 8.5-9.0) reagent_prep->labeling purification Purification (SEC or Dialysis) labeling->purification characterization Characterization (DOL, Function) purification->characterization end End characterization->end

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway Example: Probing Protein-Protein Interactions

Anthracene-labeled proteins can be used in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. In this hypothetical example, a labeled "Bait" protein is used to detect interaction with a "Prey" protein labeled with a suitable FRET acceptor.

FRET_pathway bait Bait Protein (Anthracene Labeled - Donor) no_interaction No Interaction bait->no_interaction No Prey interaction Interaction bait->interaction Prey Present prey Prey Protein (Acceptor Labeled) prey->interaction donor_emission Donor Emission (Excitation at ~365nm) no_interaction->donor_emission fret FRET Occurs interaction->fret acceptor_emission Acceptor Emission fret->acceptor_emission

Caption: FRET-based detection of protein-protein interaction.

Conclusion

This document provides a comprehensive, though hypothetical, protocol for labeling proteins with this compound. The success of this procedure will depend on the specific properties of the target protein, and optimization of reaction conditions, such as the dye-to-protein ratio and incubation time, may be necessary. The resulting anthracene-labeled proteins can be valuable tools for a variety of biophysical and cell biology studies. Researchers should always validate the functional integrity of the labeled protein.

References

Application Notes: Detecting Metal Ions with Anthracene-1-Sulfonic Acid Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Heavy metal contamination, in particular, poses significant health risks. Anthracene and its derivatives have emerged as powerful fluorescent probes for metal ion detection due to their high quantum yields, chemical stability, and the tunability of their photophysical properties. This document provides detailed application notes and protocols for the use of sensors based on anthracene-1-sulfonic acid for the sensitive and selective detection of various metal ions. The sulfonic acid moiety enhances the aqueous solubility of these sensors, making them particularly suitable for biological and environmental applications.

The sensing mechanism of anthracene-based fluorescent sensors often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or specific chemical reactions like hydrolysis of a Schiff base upon metal ion coordination. These interactions lead to a discernible change in the fluorescence properties of the sensor, such as quenching ("turn-off") or enhancement ("turn-on") of the emission intensity, or a shift in the emission wavelength.

Data Presentation: Performance of Anthracene-Derivative Sensors

The following table summarizes the quantitative performance of various anthracene-based fluorescent sensors for the detection of different metal ions. This data, gathered from multiple studies, provides a comparative overview of their sensitivity and selectivity.

Sensor Derivative/NameTarget Metal IonDetection Limit (LOD)Signaling MechanismKey Observations & Remarks
Anthracene-Thiophene Schiff Base (ANT-Th)Cr³⁺0.4 µM[1]"Turn-on" fluorescence30-fold fluorescence enhancement via C=N bond hydrolysis.[1]
Anthracene-based Adenine (Compound 1)Cu²⁺Not Specified"Turn-off" fluorescence (quenching)97% quenching of emission in the presence of Cu²⁺.[2]
Anthracene-based Adenine (Compound 2)Cu²⁺Not Specified"Turn-off" fluorescence (quenching)81% quenching of emission in the presence of Cu²⁺.[2]
Anthracene-bearing Thioacetal (Probe 1)Hg²⁺94 nM[3]"Turn-on" fluorescenceDesulfurization reaction leads to highly fluorescent aldehyde.[3]
Anthracene-bearing Thioacetal (Probe 2)Hg²⁺59 nM[3]"Turn-on" fluorescenceFaster response time compared to Probe 1.[3]
Anthracene-bearing Thioacetal (Probe 3)Hg²⁺235 nM[3]"Turn-on" fluorescence
Anthracene-based Schiff Base (AT2)Zn²⁺Not Specified"Turn-on" fluorescenceAggregation-Induced Emission Enhancement (AIEE) active probe.[4]
9,10-bis(3-hydroxypropylamino-methyl)anthraceneFe³⁺Not Specified"Turn-on" fluorescenceChelation Enhanced Fluorescence (CHEF).
1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamineZn²⁺Not SpecifiedFluorescence enhancement and red shiftHighly selective for Zn²⁺ over other metal ions, including Cd²⁺.[5]

Signaling Pathways and Experimental Workflow

The interaction between an anthracene-based sensor and a metal ion, leading to a detectable signal, can be visualized as a clear pathway. The general experimental workflow for metal ion detection using these sensors follows a standardized procedure.

cluster_pathway Signaling Pathway Sensor Anthracene Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding/ Reaction Metal Metal Ion (e.g., Cr³⁺) Metal->Complex Signal Fluorescence 'Turn-On' Complex->Signal Emits Light

Caption: A generalized "turn-on" signaling pathway for an anthracene-based metal ion sensor.

cluster_workflow Experimental Workflow A Prepare Sensor Stock Solution (e.g., 1 mM in CH₃CN) C Prepare Sample Solution in Cuvette (Diluted sensor solution) A->C B Prepare Metal Ion Stock Solutions (e.g., 20 mM in deionized water) D Add Metal Ion Solution to Sample B->D C->D E Incubate (if necessary) D->E F Measure Fluorescence Spectrum E->F G Data Analysis (Intensity vs. Concentration) F->G

Caption: Standard experimental workflow for fluorescence titration of a metal ion.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative anthracene-based sensor and its application in metal ion detection.

Protocol 1: Synthesis of an Anthracene-Thiophene Schiff Base (ANT-Th) for Cr³⁺ Detection

This protocol is adapted from a study on a facile one-step synthesis of a Schiff base probe for chromium ions.[1]

Materials:

  • 2-Aminoanthracene

  • 2-Thiophenecarboxaldehyde

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve 2-aminoanthracene (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-thiophenecarboxaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the ANT-Th probe.

Protocol 2: General Procedure for Fluorescence Titration for Metal Ion Detection

This protocol provides a general framework for determining the sensitivity and selectivity of an this compound based sensor for a target metal ion.

Materials and Equipment:

  • This compound derivative sensor stock solution (e.g., 1 mM in an appropriate solvent like acetonitrile or a mixed aqueous-organic solvent system).[1]

  • Stock solutions of various metal ion salts (e.g., 20 mM in triple distilled deionized water).[1]

  • Buffer solution (e.g., HEPES for maintaining pH).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes (1.0 cm path length).

  • Micropipettes.

Procedure:

  • Preparation of the Sensor Solution:

    • Prepare a 1 mM stock solution of the this compound derivative in a suitable solvent (e.g., CH₃CN).[1]

    • For the measurement, dilute the stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system (e.g., 6:4 CH₃CN/HEPES buffer at pH 7.0).[1]

  • Preparation of Metal Ion Solutions:

    • Prepare 20 mM stock solutions of the perchlorate or nitrate salts of the metal ions to be tested (e.g., Cr³⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in triple distilled deionized water.[1]

  • Fluorescence Titration:

    • Place 2.0 mL of the diluted sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution by exciting at an appropriate wavelength (e.g., 390 nm) and recording the emission over a suitable range (e.g., 410–700 nm).[1]

    • Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette using a micropipette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., <1 min to 5 min).[1]

    • Record the fluorescence spectrum after each addition.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To assess the selectivity of the sensor, add a significant excess (e.g., 5-25 equivalents) of other metal ions to separate solutions of the sensor and record the fluorescence spectra.[1]

    • Observe any changes in fluorescence intensity. A highly selective sensor will show a significant response only to the target metal ion.

  • Competitive Binding Study:

    • To a solution of the sensor containing the target metal ion, add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other ions affects the detection of the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

    • From this curve, the detection limit (LOD) can be calculated, typically based on a signal-to-noise ratio of 3.[1]

Logical Framework for Sensor Design and Function

The development and application of these sensors follow a logical progression from design principles to the final analytical output.

cluster_logic Sensor Design and Function Logic Design Sensor Design (Anthracene Fluorophore + Receptor) Synthesis Chemical Synthesis Design->Synthesis Characterization Spectroscopic Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Interaction Sensor-Analyte Interaction (Coordination/Reaction) Characterization->Interaction Signal_Transduction Signal Transduction (e.g., PET, ICT) Interaction->Signal_Transduction Optical_Response Optical Response (Fluorescence Change) Signal_Transduction->Optical_Response Quantification Quantitative Analysis (Concentration Determination) Optical_Response->Quantification

Caption: Logical flow from sensor design to quantitative analysis.

References

Anthracene-1-Sulfonic Acid in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-1-sulfonic acid and its derivatives are versatile building blocks in the field of supramolecular chemistry. The inherent fluorescent properties of the anthracene core, combined with the water-solubility and potential for electrostatic interactions imparted by the sulfonic acid group, make these compounds ideal candidates for the development of fluorescent probes, sensors, and functional supramolecular assemblies.[1] The extended π-electron system of the anthracene moiety results in strong fluorescence, which can be modulated by various external stimuli, forming the basis for diverse sensing applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of supramolecular chemistry research.

I. Fluorescent pH Sensing

The sulfonic acid group of this compound provides a direct mechanism for pH sensing. The protonation state of this group changes with the pH of the medium, which in turn affects the electronic properties of the anthracene ring and its fluorescence emission.[1] Deprotonation at higher pH values can lead to changes in fluorescence intensity or shifts in the emission wavelength.[1]

Experimental Protocol: pH Titration using this compound

This protocol outlines a general procedure for characterizing the pH-dependent fluorescence of this compound.

1. Materials and Reagents:

  • This compound

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Deionized water

  • Spectrofluorometer

  • pH meter

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a stock solution (e.g., 1 mM) of this compound in deionized water.

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values. Standard buffer systems (e.g., citrate, phosphate, borate) can be used to cover the desired pH range.

3. Fluorescence Measurements:

  • Prepare a series of cuvettes, each containing a specific pH buffer solution.

  • To each cuvette, add a small aliquot of the this compound stock solution to reach a final concentration in the micromolar range (e.g., 10 µM).

  • Record the fluorescence emission spectrum for each sample. The excitation wavelength for anthracene derivatives is typically in the UV range (e.g., 360-380 nm).

  • Measure the fluorescence intensity at the emission maximum for each pH value.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The resulting titration curve can be used to determine the pKa of the sulfonic acid group and the optimal pH range for sensing applications.

Workflow for pH Titration Experiment

G prep_stock Prepare Stock Solution (this compound in DI water) prep_samples Prepare Samples (Probe in each pH buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Wide pH range) prep_buffers->prep_samples measure_fluorescence Measure Fluorescence Spectra (Record emission at each pH) prep_samples->measure_fluorescence plot_data Plot Data (Intensity vs. pH) measure_fluorescence->plot_data analyze Analyze Titration Curve (Determine pKa and sensing range) plot_data->analyze

Caption: Workflow for determining the pH-dependent fluorescence of this compound.

II. Anion and Cation Recognition

Derivatives of this compound can be designed to act as selective fluorescent sensors for various anions and cations. This is typically achieved by introducing a specific recognition moiety (receptor) that binds to the target ion. The binding event then triggers a change in the fluorescence of the anthracene fluorophore through mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or formation of a non-fluorescent ground-state complex (static quenching).[1]

Application Example: Anion Sensing with an Anthracene-based Receptor

An anthracene derivative functionalized with a urea or amide group can act as a receptor for anions through hydrogen bonding interactions. Upon anion binding, the electronic properties of the receptor are altered, which in turn modulates the fluorescence of the anthracene unit, leading to either fluorescence quenching or enhancement.

Experimental Protocol: Fluorescence Titration for Anion Binding

This protocol provides a general method for studying the binding of an anion to an anthracene-based fluorescent sensor.

1. Materials and Reagents:

  • Anthracene-based fluorescent sensor

  • Tetrabutylammonium salt of the anion of interest (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)

  • Appropriate solvent (e.g., DMSO, acetonitrile)

  • Spectrofluorometer

2. Preparation of Solutions:

  • Sensor Stock Solution: Prepare a stock solution of the anthracene-based sensor in the chosen solvent (e.g., 1 mM).

  • Anion Stock Solution: Prepare a stock solution of the tetrabutylammonium salt of the anion in the same solvent (e.g., 10 mM).

3. Titration Procedure:

  • Place a known volume and concentration of the sensor solution in a cuvette (e.g., 2 mL of a 10 µM solution).

  • Record the initial fluorescence emission spectrum.

  • Add small aliquots of the anion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until no further significant change in fluorescence is observed.

4. Data Analysis:

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the anion.

  • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Signaling Mechanism in a PET-based Anion Sensor

G cluster_0 In the absence of Anion cluster_1 In the presence of Anion Excitation Excitation (hv) Fluorophore_excited Excited Fluorophore* Excitation->Fluorophore_excited PET Photoinduced Electron Transfer (PET) Fluorophore_excited->PET e- transfer Receptor Receptor Receptor->PET Receptor_Anion Receptor-Anion Complex Quenching Fluorescence Quenching PET->Quenching Excitation2 Excitation (hv) Fluorophore_excited2 Excited Fluorophore* Excitation2->Fluorophore_excited2 Fluorescence Fluorescence Emission Fluorophore_excited2->Fluorescence G start Anthracene-functionalized Polymer + Drug self_assembly Self-Assembly into Nanoparticles start->self_assembly encapsulation Drug Encapsulation self_assembly->encapsulation stimulus External Stimulus (e.g., Light, pH change) encapsulation->stimulus disassembly Nanoparticle Disassembly stimulus->disassembly release Drug Release disassembly->release

References

Application Notes and Protocols: Anthracene-1-Sulfonic Acid in Micellar Environment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing anthracene-1-sulfonic acid as a fluorescent probe for the characterization of micellar environments. This includes detailed protocols for the determination of critical micelle concentration (CMC) and the analysis of micellar polarity, crucial parameters in drug delivery systems, formulation science, and surfactant research.

Introduction to Micellar Analysis using this compound

Micelles, self-assembled aggregates of surfactant molecules in solution, play a pivotal role in numerous scientific and industrial applications, including drug solubilization and delivery. The characterization of their fundamental properties, such as the critical micelle concentration (CMC) and the polarity of their microenvironment, is essential for optimizing their performance. This compound is a valuable fluorescent probe for these analyses due to its environmentally sensitive fluorescence properties.

This compound exhibits solvatochromism, a phenomenon where the wavelength of maximum fluorescence emission is dependent on the polarity of the surrounding solvent. In aqueous solutions, the probe's fluorescence is typically quenched or exhibits emission at a longer wavelength. Upon the formation of micelles, the hydrophobic anthracene moiety partitions into the nonpolar micellar core, leading to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum. This distinct change in fluorescence serves as a sensitive indicator of micelle formation and provides insights into the polarity of the micellar interior.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration is the minimum surfactant concentration at which micelles begin to form. The fluorescence of this compound is exquisitely sensitive to this transition. Below the CMC, the probe resides in the polar aqueous environment. As the surfactant concentration reaches and surpasses the CMC, the probe preferentially partitions into the newly formed hydrophobic micellar cores, resulting in a marked change in its fluorescence signal.

Experimental Protocol: CMC Determination

This protocol outlines the steps to determine the CMC of a surfactant using this compound as a fluorescent probe.

Materials:

  • This compound (or its salt, e.g., sodium 1-anthracenesulfonate)

  • Surfactant of interest (e.g., SDS, CTAB, Triton X-100)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a small, precisely weighed amount of this compound in high-purity water to prepare a concentrated stock solution (e.g., 1 mM). Protect this solution from light.

  • Prepare a series of surfactant solutions: Prepare a range of surfactant solutions with varying concentrations that bracket the expected CMC. The concentrations should be prepared by serial dilution from a concentrated stock solution to ensure accuracy.

  • Prepare the final sample solutions: To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final volume is consistent across all samples. A control sample containing only the probe in water should also be prepared.

  • Equilibrate the samples: Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Measure fluorescence intensity: Using a fluorometer, record the fluorescence emission spectrum of each sample. The excitation wavelength for this compound is typically around 356 nm, and the emission is monitored in the range of 380-500 nm.[1] Record the fluorescence intensity at the wavelength of maximum emission.

  • Plot the data: Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the surfactant concentration.

  • Determine the CMC: The plot will typically show two distinct linear regions. The intersection of the two lines corresponds to the CMC.

Quantitative Data: CMC of Common Surfactants

The following table summarizes the CMC values for common surfactants determined using this compound or its close structural analog, 8-anilinonaphthalene-1-sulfonic acid (ANS).

SurfactantProbeCMC (mM)Reference
Triton X-1008-anilinonaphthalene-1-sulfonic acid (ANS)0.27[2]
Sodium Dodecyl Sulfate (SDS)Pyrene7.7[3]
Cetyltrimethylammonium Bromide (CTAB)Various~1.0[4]

Analysis of Micellar Polarity

The solvatochromic nature of this compound allows for the estimation of the polarity of the micellar microenvironment. The wavelength of its maximum fluorescence emission (λem,max) is sensitive to the polarity of its surroundings. In a nonpolar environment, such as the core of a micelle, the emission is blue-shifted compared to its emission in a polar solvent like water. By comparing the λem,max of the probe in the micellar solution to its emission in a series of solvents with known polarities, the effective polarity of the micelle can be estimated.

Experimental Protocol: Micellar Polarity Assessment

This protocol describes how to assess the polarity of a micellar environment using this compound.

Materials:

  • This compound

  • Surfactant solution (at a concentration well above the CMC)

  • A series of organic solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water)

  • Fluorometer

Procedure:

  • Prepare probe solutions: Prepare solutions of this compound (at a constant, low micromolar concentration) in the surfactant solution and in each of the reference solvents.

  • Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution, noting the wavelength of maximum emission (λem,max).

  • Create a calibration curve: Plot the λem,max of the probe in the reference solvents as a function of a known solvent polarity scale (e.g., the Reichardt ET(30) scale).

  • Determine micellar polarity: Using the λem,max measured in the micellar solution, interpolate the corresponding polarity value from the calibration curve.

Solvatochromic Data: Fluorescence of Anthracene Derivatives

The following table illustrates the solvatochromic behavior of anthracene derivatives in different solvent environments, which is the basis for their use in polarity studies.

SolventPolarity (Dielectric Constant)Anthracene Emission Peak (nm)Reference
Cyclohexane2.02397[1]
Dioxane2.21~405[5]
Ethanol24.55~410[5]
Water80.1~430[5]

Note: The emission peaks are for the parent anthracene molecule, as detailed data for this compound across a wide range of solvents is not consistently reported in a single source. However, the trend of red-shifting with increasing solvent polarity is expected to be similar for the sulfonic acid derivative.

Visualizing Experimental Workflows

CMC Determination Workflow

CMC_Determination_Workflow A Prepare Surfactant Solutions B Add Anthracene-1-Sulfonic Acid Probe A->B Constant Probe Concentration C Equilibrate Samples B->C D Measure Fluorescence Intensity C->D E Plot Intensity vs. log[Surfactant] D->E F Determine CMC (Intersection of Lines) E->F Micellar_Polarity_Analysis cluster_0 Calibration cluster_1 Measurement S1 Probe in Solvent 1 Cal λ_em,max vs. Polarity Plot S1->Cal S2 Probe in Solvent 2 S2->Cal Sn Probe in Solvent n Sn->Cal Result Determine Micellar Polarity Cal->Result M Probe in Micellar Solution Lambda_M Measure λ_em,max M->Lambda_M Lambda_M->Result

References

Application Notes and Protocols for Novel Anthracene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of novel fluorescent probes based on the anthracene scaffold. Anthracene and its derivatives are highly valued as fluorophores due to their inherent chemical stability, high quantum yields, and the ease with which their structure can be modified to create sensors for a wide range of specific analytes. The following sections detail the synthesis, characterization, and application of probes designed for the selective detection of metal ions, anions, and nitroaromatic compounds.

Anthracene-Thiophene Schiff Base Probe for Chromium (III) Detection

This section describes a "turn-on" fluorescent probe, ANT-Th, for the selective and sensitive detection of Chromium (III) ions in an aqueous environment. The probe is synthesized through a simple one-step condensation reaction.

Signaling Pathway

The detection mechanism involves the hydrolysis of the C=N bond in the ANT-Th probe, which is triggered by the presence of Cr³⁺ ions. This hydrolysis event disrupts the photoinduced electron transfer (PET) process, leading to a significant enhancement of the anthracene fluorescence.

G cluster_probe ANT-Th Probe (Low Fluorescence) cluster_analyte Analyte cluster_complex Hydrolysis & Fluorescence 'Turn-On' Anthracene Anthracene Fluorophore PET Photoinduced Electron Transfer (PET) Anthracene->PET Excitation Thiophene Thiophene Receptor Thiophene->PET PET->Anthracene Non-radiative decay (Fluorescence Quenching) Cr3 Cr³⁺ Cr3->Thiophene Interaction & C=N Bond Hydrolysis Hydrolyzed_Probe Hydrolyzed Probe (High Fluorescence) Fluorescence Fluorescence Emission Hydrolyzed_Probe->Fluorescence Radiative decay

Caption: Signaling mechanism of the ANT-Th probe for Cr³⁺ detection.

Quantitative Data
ParameterValueReference
Excitation Wavelength390 nm[1]
Emission Wavelength410-700 nm[1]
Detection Limit (LOD)0.4 µM[1]
Response Time< 1 minute[1]
Fluorescence Enhancement~30-fold[1]
Experimental Protocols

Synthesis of ANT-Th Probe [1]

  • Mix 2-aminoanthracene (200.0 mg, 1.03 mmol) and 2-thiophenecarboxaldehyde (116.1 mg, 1.03 mmol) in 10 mL of ethanol.

  • Add a catalytic amount (2-3 drops) of acetic acid to the mixture.

  • Reflux the solution for 6 hours under a nitrogen atmosphere.

  • Filter the resulting solid and recrystallize it from an ethanol-dichloromethane mixture (3:1 v/v) to obtain the ANT-Th probe as a dark green solid.

Fluorescence Detection of Cr³⁺ [1]

  • Prepare a 1 mM stock solution of the ANT-Th probe in acetonitrile (CH₃CN).

  • Prepare 20 mM stock solutions of various metal ion salts in triple distilled deionized water.

  • In a 10.0 mm path length quartz cuvette, place 2 mL of the ANT-Th probe solution.

  • Add the metal ion solution to the probe solution using a micropipette.

  • Excite the sample at 390 nm and record the emission spectra from 410 nm to 700 nm.

  • Set the excitation and emission slit widths to 5 nm.

  • Perform all measurements at least in triplicate.

Anthracene-Dithioacetal Probes for Mercury (II) Detection

This section outlines the synthesis and application of two "turn-off" and "turn-on" fluorescent probes, AN-2S and AN-4S, for the detection of mercury (II) ions in water. The synthesis involves a simple one-step dithioacetal reaction.

Experimental Workflow

The general workflow for the synthesis and application of the AN-2S and AN-4S probes is depicted below.

G cluster_synthesis Probe Synthesis cluster_application Hg²⁺ Detection cluster_visualization Qualitative Detection start Start Materials: Anthraldehyde derivative, Thiol-containing carboxylic acid reaction Dithioacetal Reaction (One-step) start->reaction purification Purification reaction->purification probe AN-2S / AN-4S Probe purification->probe prepare_solution Prepare Probe Solution in Water/Solvent Mixture probe->prepare_solution test_strip Prepare Test Strip with Probe probe->test_strip add_sample Add Water Sample (potentially containing Hg²⁺) prepare_solution->add_sample measure Fluorescence Measurement ('Turn-off' at ~430 nm) ('Turn-on' at ~520 nm) add_sample->measure dip Dip in Water Sample test_strip->dip uv_lamp Observe under 365 nm UV Lamp dip->uv_lamp

Caption: Workflow for synthesis and application of AN-2S/AN-4S probes.

Quantitative Data
ParameterAN-2SAN-4SReference
Detection Mode"Turn-off" & "Turn-on""Turn-off" & "Turn-on"
Excitation Wavelength360 nm360 nm
"Turn-off" Emission~410/430 nm~410/430 nm
"Turn-on" Emission~510-530 nm~510-530 nm
Detection Limit (LOD)4.8 x 10⁻⁸ M4.8 x 10⁻⁸ M
Linear Range0 - 40 µM0 - 40 µM
Experimental Protocols

Synthesis of AN-2S Probe

  • Dissolve 9,10-anthracenedicarboxaldehyde and 3-mercaptopropionic acid in dichloromethane.

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, wash the organic layer with water and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain AN-2S as a dark yellow powder.

Synthesis of AN-4S Probe

  • The synthesis of AN-4S follows a similar procedure to AN-2S, using a different starting anthracene derivative with more aldehyde groups.

Fluorescence Titration Experiment for Hg²⁺

  • Prepare a stock solution of the AN-2S or AN-4S probe (e.g., 100 µmol/L) in a suitable solvent system (e.g., up to 90% water content for AN-2S).

  • Prepare a stock solution of Hg²⁺.

  • In a cuvette, add the probe solution.

  • Incrementally add small aliquots of the Hg²⁺ solution to the probe solution.

  • After each addition, record the fluorescence emission spectra at the respective "turn-off" and "turn-on" wavelengths upon excitation at 360 nm.

  • Plot the fluorescence intensity as a function of the Hg²⁺ concentration to obtain a working curve.

Anthracene-Chalcone Probe for Nitroaromatic Compound Detection

This section details the synthesis and use of an anthracene-based chalcone (S1) for the fluorescent sensing of electron-deficient nitroaromatic compounds like picric acid (PA) and 2,4-dinitrophenol (2,4-DNP) in aqueous media.[2] This probe exhibits aggregation-induced emission.[2]

Logical Relationship of Detection

The detection mechanism is based on fluorescence quenching of the S1 aggregate by the nitroaromatic compounds. An electron transfer occurs from the electron-rich S1 probe to the electron-deficient nitroaromatics.

G cluster_probe Probe State cluster_analyte Analyte cluster_detection Detection Outcome S1_monomer S1 Monomer (Low Fluorescence) S1_aggregate S1 Aggregate (AIE) (High Fluorescence) S1_monomer->S1_aggregate Aggregation in Aqueous Media Quenched_State Quenched Fluorescence S1_aggregate->Quenched_State Electron Transfer Nitroaromatic Nitroaromatic (e.g., Picric Acid) Nitroaromatic->Quenched_State

Caption: Logical relationship for nitroaromatic detection by probe S1.

Quantitative Data
AnalyteDetection MethodVisual ResultReference
Picric Acid (PA)Fluorescence QuenchingNaked eye on test strip[2]
2,4-Dinitrophenol (2,4-DNP)Fluorescence QuenchingNaked eye on test strip[2]
Experimental Protocols

Synthesis of Anthracene-Based Chalcone (S1) [2]

  • The synthesis of S1 is conducted using a simple condensation method, which typically involves the reaction of an appropriate anthracene-containing aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst.

Sensing of Nitroaromatics [2]

  • Prepare a solution of the S1 probe, inducing aggregation to achieve the high-fluorescence state.

  • Introduce the aqueous sample containing the nitroaromatic compound (e.g., picric acid or 2,4-DNP).

  • Measure the fluorescence intensity to observe quenching.

  • For qualitative detection, a test strip coated with the S1 probe can be used. The fluorescence quenching can be visualized by the naked eye under a UV lamp.

References

Troubleshooting & Optimization

Quenching of anthracene-1-sulfonic acid fluorescence and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anthracene-1-sulfonic acid (1-ASA) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the quenching of 1-ASA fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound (1-ASA). This can occur through various mechanisms, including excited-state reactions, energy transfer, molecular rearrangements, and the formation of ground-state complexes or collisional quenching.[1]

Q2: What are the common mechanisms of fluorescence quenching for aromatic fluorophores like 1-ASA?

The two primary quenching mechanisms are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.[1]

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of excitable fluorophores.[1]

Often, both mechanisms can occur simultaneously, which can be identified by non-linear Stern-Volmer plots.[1][2]

Q3: What are some common quenchers for anthracene derivatives?

Several types of molecules can act as quenchers for anthracene and its derivatives, including:

  • Halogenated compounds (e.g., carbon tetrachloride)

  • Nitroaromatic compounds[1]

  • Amines

  • Heavy atoms like iodide[3][4]

  • Paramagnetic ions

  • Oxygen

Q4: How does pH affect the fluorescence of 1-ASA?

The fluorescence intensity of anthracene derivatives can be sensitive to pH. For anthracene itself, the highest fluorescence intensity is observed at neutral pH, with decreased intensity in both acidic and alkaline conditions.[5][6] It is crucial to maintain a stable pH in your experiments to ensure reproducible fluorescence measurements.

Q5: Can 1-ASA be used to study protein interactions?

Yes, anthracene and its derivatives are utilized as fluorescent probes to investigate protein-ligand interactions.[1][7] For example, changes in the fluorescence of 1-ASA upon binding to a protein like human serum albumin can provide information about binding affinities and the number of binding sites.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Fluorescence signal is weaker than expected. Quenching by a component in the buffer or sample. 1. Identify potential quenchers in your system (e.g., halide ions, dissolved oxygen, heavy metals).2. If possible, remove the quencher. For oxygen, this can be done by degassing the solution.3. Consider using a different buffer system that does not contain quenching species.
Photobleaching. 1. Minimize the exposure of the sample to the excitation light.[8]2. Reduce the intensity of the excitation source using neutral density filters.[8]3. Incorporate an anti-quenching agent into your sample.
Fluorescence intensity decreases over time during measurement. Photobleaching. 1. Follow the steps for preventing photobleaching mentioned above.2. For microscopy, use a mounting medium with antifade protection.[8]
Inconsistent fluorescence readings between samples. Variations in pH. 1. Ensure all samples are prepared in a buffer with a consistent and stable pH.2. Measure the pH of each sample before fluorescence measurement.
Presence of varying concentrations of a quencher. 1. Carefully control the concentration of all components in your samples.2. If an unknown quencher is suspected, purify the sample.

Quantitative Data Summary

The following table summarizes Stern-Volmer constants (KSV) for the quenching of anthracene fluorescence by iodide ions in different environments. Note that this data is for anthracene, but provides an estimate of the quenching efficiency you might observe with 1-ASA.

FluorophoreQuencherSolvent/EnvironmentKSV (M-1)
AnthracenePotassium IodideEthanol~10
AnthracenePotassium IodideCetyltrimethylammonium bromide micelles520

Data is estimated from graphical representations in the cited literature.[3]

Experimental Protocols

Protocol 1: Determining the Quenching Mechanism using Stern-Volmer Analysis

This protocol allows you to determine if quenching is primarily dynamic or static by examining the effect of temperature.

Materials:

  • This compound (1-ASA) stock solution

  • Quencher stock solution (e.g., Potassium Iodide)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Fluorometer with temperature control

  • Cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of 1-ASA and varying concentrations of the quencher.

  • Measure the fluorescence intensity (F) of each sample at a constant temperature (e.g., 25°C). Also, measure the fluorescence intensity of a 1-ASA solution without any quencher (F0).

  • Plot F0/F versus the quencher concentration [Q]. The slope of this plot is the Stern-Volmer quenching constant (KSV).

  • Repeat steps 2 and 3 at a higher temperature (e.g., 50°C).

  • Analysis:

    • If KSV increases with increasing temperature, the quenching is likely dynamic (collisional).

    • If KSV decreases with increasing temperature, static quenching is likely the dominant mechanism.[1]

Protocol 2: Preparation of a Simple Antioxidant Anti-Quenching Solution

This protocol provides a basic recipe for an antioxidant solution to reduce photobleaching.

Materials:

  • Ascorbic acid

  • Glucose oxidase

  • Catalase

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare a stock solution of the "glucose oxidase/catalase" system by dissolving glucose oxidase and catalase in your buffer.

  • On the day of the experiment, prepare the final anti-quenching solution by adding the following to your buffer in this order:

    • Glucose (to a final concentration of ~0.5 mg/mL)

    • The "glucose oxidase/catalase" stock solution

    • Ascorbic acid (to a final concentration of ~1 mM)

  • Add this solution to your 1-ASA sample immediately before measurement.

Note: The concentrations of the components may need to be optimized for your specific experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

SternVolmerWorkflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare 1-ASA stock solution prep2 Prepare Quencher stock solution prep1->prep2 prep3 Create series of samples with constant [1-ASA] and varying [Quencher] prep2->prep3 measure1 Measure fluorescence intensity (F) of each sample at Temperature 1 prep3->measure1 measure2 Measure fluorescence intensity (F0) of 1-ASA without quencher measure1->measure2 measure3 Repeat measurements at Temperature 2 measure2->measure3 analysis1 Plot F0/F vs. [Quencher] for each temperature measure3->analysis1 analysis2 Determine Stern-Volmer Constant (KSV) from the slope analysis1->analysis2 analysis3 Compare KSV at different temperatures to determine quenching mechanism analysis2->analysis3

PreventionStrategies cluster_causes Common Causes cluster_solutions Prevention Strategies Quenching Fluorescence Quenching Photobleaching Photobleaching Minimize_Exposure Minimize Light Exposure Photobleaching->Minimize_Exposure Antioxidants Add Antioxidants / Anti-Quenching Agents Photobleaching->Antioxidants Quenchers Presence of Quenchers Remove_Quenchers Remove/Avoid Quenchers Quenchers->Remove_Quenchers pH Unstable pH Buffer Use Stable Buffer pH->Buffer Minimize_Exposure->Quenching Antioxidants->Quenching Remove_Quenchers->Quenching Buffer->Quenching

References

Technical Support Center: Photobleaching of Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching of anthracene-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal over time. It is a significant concern in quantitative fluorescence experiments as it can lead to inaccurate measurements and false results. For qualitative imaging, it can result in the loss of signal from your sample, especially during time-lapse experiments or when imaging dim targets.

Q2: What are the primary factors that influence the rate of photobleaching for this compound?

A2: The rate of photobleaching is influenced by several factors:

  • Intensity of Excitation Light: Higher light intensity accelerates photobleaching.[1]

  • Duration of Exposure: Longer exposure to the excitation light source increases the likelihood of photobleaching.[2]

  • Excitation Wavelength: Higher energy light (shorter wavelengths) can increase the rate of photodamage.[1]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. In the excited triplet state, the fluorophore can react with oxygen to generate reactive oxygen species (ROS) like singlet oxygen, which in turn can destroy the fluorophore.[1][3]

  • Local Chemical Environment: The pH, solvent polarity, and presence of other molecules, such as salts or quenchers, can significantly affect the photostability of this compound.[1][4] For instance, the presence of certain halide salts like NaCl and KCl can enhance the production of ROS, thereby increasing the photodegradation of anthracene derivatives.[4]

Q3: How can I minimize photobleaching during my experiments?

A3: You can employ several strategies to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser/lamp power settings on your microscope.[1][5]

  • Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times, keeping the shutter closed when not acquiring images, and avoiding excessive focusing on the sample area of interest.[2][5]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents (e.g., ProLong™ Gold, VECTASHIELD®) into your mounting medium. These reagents typically contain scavengers of reactive oxygen species.[1]

  • Deoxygenate Your Sample: For in vitro experiments, you can reduce the oxygen concentration in your sample buffer by bubbling with nitrogen or using an oxygen scavenging system (e.g., glucose oxidase and catalase).

  • Choose the Right Imaging System: For highly sensitive samples, consider using advanced imaging techniques like multiphoton microscopy, which reduces out-of-focus photobleaching.[1]

Q4: Are there any chemical quenchers I should be aware of for this compound?

A4: Yes, the fluorescence of anthracene derivatives can be quenched by various molecules. Quenching can occur through dynamic (collisional) or static mechanisms. Common quenchers include certain metal ions and nitroaromatic compounds. It is crucial to be aware of the composition of your sample medium to avoid unintentional quenching of the fluorescence signal.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of fluorescence signal during imaging. 1. Excitation light intensity is too high. 2. Prolonged exposure to excitation light. 3. High concentration of molecular oxygen in the sample.1. Reduce the laser/lamp power. Use neutral density filters. 2. Decrease camera exposure time. Use the shutter to block light between acquisitions. 3. Use an antifade mounting medium. For in vitro experiments, consider deoxygenating the buffer.
Inconsistent fluorescence intensity between samples. 1. Different samples are exposed to light for varying durations. 2. The concentration of the fluorophore is not consistent. 3. Photobleaching is affecting samples imaged later in a sequence more than those imaged earlier.1. Standardize the imaging protocol to ensure equal light exposure for all samples. 2. Ensure accurate and consistent sample preparation. 3. Image samples in a random order. Create a photobleaching curve to correct for signal loss if quantitative comparisons are necessary.[6]
High background noise obscuring the signal. 1. Autofluorescence from the sample or medium. 2. Non-specific binding of the fluorophore.1. Before staining, expose the sample to UV light to bleach endogenous fluorophores. Use a mounting medium with antifade reagents, which can also reduce background.[2] 2. Optimize your staining protocol, including blocking steps and washing procedures.
No fluorescence signal is detected. 1. The fluorophore has completely photobleached. 2. The incorrect filter set is being used. 3. The pH of the medium is affecting the fluorescence quantum yield. 4. Presence of a quencher in the sample.1. Check the sample on a different, unexposed area. Prepare a fresh sample and use photobleaching mitigation strategies. 2. Ensure the excitation and emission filters are appropriate for this compound (excitation ~350-380 nm, emission ~400-450 nm). 3. Check and adjust the pH of your buffer. The sulfonic acid group's protonation state can influence fluorescence.[7] 4. Analyze the composition of your sample medium for potential quenchers.

Quantitative Data

Direct quantitative photobleaching data for this compound is not widely available in the literature. However, data from closely related anthracene derivatives can provide valuable insights.

Table 1: Photophysical and Photodegradation Data of Anthracene Derivatives

CompoundParameterValueConditionsSource
Anthracene-2,6-disulfonic acid (n-heptylamine salt)Fluorescence Quantum Yield (ΦF)46.1 ± 0.2%Crystalline solid[7]
N¹-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloridePhotodegradation (Normalized Absorption)~40% decrease50 µM in 10 mM sodium phosphate buffer (pH 7.0) with 400 mM KCl, irradiated for 60 min[4]
N¹-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloridePhotodegradation (Normalized Absorption)~15% decrease50 µM in 10 mM sodium phosphate buffer (pH 7.0) with no salt, irradiated for 60 min[4]

Note: The photodegradation data is based on the decrease in absorbance over time and serves as an indicator of photobleaching. The rate of fluorescence loss may differ.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

This protocol outlines a general method for quantifying the photobleaching rate of this compound in solution using a fluorescence microscope.

Materials:

  • This compound solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slide and coverslip.

  • Fluorescence microscope with a suitable filter set for anthracene (e.g., DAPI filter set), a controllable light source, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of this compound at the desired concentration. Pipette a small volume onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective lens and filter cube.

    • Set the excitation light intensity to a fixed level that will be used for the experiment.

  • Image Acquisition:

    • Find a representative area of the sample.

    • Set the camera exposure time and gain to levels that provide a good initial signal without saturating the detector.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes). It is crucial to keep the illumination continuous on the sample area during the acquisition.

  • Data Analysis:

    • Open the image sequence in image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.

    • Plot the mean fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function (e.g., a single or double exponential) to determine the photobleaching rate constant(s) and the half-life (t₁/₂) of the fluorescence signal.

Protocol 2: Application of an Antifade Mounting Medium

This protocol describes the use of a commercial antifade mounting medium for fixed samples stained with this compound.

Materials:

  • Fixed cells or tissue sample stained with this compound.

  • Phosphate-buffered saline (PBS).

  • Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).

  • Microscope slide and coverslip.

Procedure:

  • Final Wash: After the final step of your staining protocol, wash the sample thoroughly with PBS to remove any unbound fluorophore.

  • Remove Excess Buffer: Carefully remove as much of the final wash buffer as possible from the sample without allowing it to dry out.

  • Apply Antifade Medium: Add one drop of the antifade mounting medium directly onto the sample on the microscope slide.

  • Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a period ranging from a few hours to overnight.

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish.

  • Imaging: The sample is now ready for fluorescence imaging with reduced photobleaching.

Visualizations

Experimental_Workflow_for_Photobleaching_Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solution mount_sample Mount Sample on Microscope Slide prep_sol->mount_sample set_params Set Illumination & Camera Parameters mount_sample->set_params find_roi Locate Region of Interest set_params->find_roi time_lapse Acquire Time-Lapse Image Series find_roi->time_lapse measure_intensity Measure Fluorescence Intensity over Time time_lapse->measure_intensity plot_data Plot Intensity vs. Time measure_intensity->plot_data fit_curve Fit to Exponential Decay Curve plot_data->fit_curve calc_rate Calculate Photobleaching Rate & Half-life fit_curve->calc_rate

Caption: Workflow for measuring the photobleaching rate of a fluorophore.

Troubleshooting_Photobleaching start Experiencing Rapid Signal Loss? check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Action: Reduce Power & Use ND Filters check_intensity->reduce_intensity Yes check_exposure Is Exposure Time Long? check_intensity->check_exposure No final_check Problem Resolved? reduce_intensity->final_check reduce_exposure Action: Shorten Exposure & Use Shutter check_exposure->reduce_exposure Yes check_antifade Using Antifade Reagent? check_exposure->check_antifade No reduce_exposure->final_check add_antifade Action: Add Antifade to Mounting Medium check_antifade->add_antifade No check_antifade->final_check Yes add_antifade->final_check success Success! final_check->success Yes fail Consult Further Documentation final_check->fail No

Caption: A decision tree for troubleshooting photobleaching issues.

References

Optimizing the reaction conditions for synthesizing anthracene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of anthracene-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical synthesis. By understanding the principles of kinetic versus thermodynamic control and the impact of various reaction parameters, you can optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the key principle for selectively synthesizing this compound?

A1: The selective synthesis of this compound hinges on the principle of kinetic versus thermodynamic control. The sulfonation of anthracene can yield three primary isomers: this compound, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid. This compound is the kinetically favored product, meaning it is formed faster at lower temperatures. Conversely, anthracene-2-sulfonic acid is the thermodynamically more stable product and its formation is favored at higher temperatures. The sulfonation at the 9-position is reversible. Therefore, to maximize the yield of the desired 1-isomer, the reaction should be carried out under kinetic control, which necessitates low reaction temperatures.

Q2: What are the common side products in the synthesis of this compound, and how can their formation be minimized?

A2: Common side products include the undesired 2- and 9-isomers, as well as di-sulfonated anthracenes and polymeric materials.[1] The formation of the 2-isomer is minimized by maintaining a low reaction temperature. Over-sulfonation leading to di-sulfonic acids can be reduced by controlling the stoichiometry of the sulfonating agent and the reaction time. The formation of polymeric species is often a result of the reaction conditions and the reactivity of the anthracene proton complex.[1][2] Using a suitable solvent can also help to control side reactions.

Q3: Which sulfonating agent is most suitable for this synthesis?

A3: Several sulfonating agents can be employed, including chlorosulfuric acid, sulfuric acid in combination with acetyl chloride or acetic anhydride, and a sulfur trioxide-dioxane complex.[1][3][4] The choice of agent can influence the isomer distribution and the reaction's aggressiveness. Chlorosulfuric acid is a powerful sulfonating agent that can be effective at low temperatures. When using sulfuric acid, the addition of acetic anhydride can facilitate the formation of the 1- and 2-isomers.[3]

Q4: How can I purify the final product and separate it from other isomers?

A4: Purification is typically achieved by converting the sulfonic acids into their corresponding salts, usually sodium or potassium salts, and then employing fractional crystallization. This method leverages the differing solubilities of the isomeric salts in a given solvent system. For instance, the potassium salt of the 1-isomer may be less soluble than the 2-isomer in certain aqueous solutions, allowing for its selective precipitation. The crude reaction mixture is often quenched in water, neutralized with a base (e.g., sodium hydroxide or potassium hydroxide), and then the desired salt is crystallized, potentially through a series of cooling and recrystallization steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Reaction temperature was too high, favoring the thermodynamic product (2-isomer).Insufficient reaction time.Inefficient quenching and work-up procedure.Maintain a strict low-temperature profile during the addition of the sulfonating agent and throughout the reaction.Optimize the reaction time; monitor the reaction progress using techniques like TLC or HPLC.Ensure rapid and efficient quenching of the reaction mixture in cold water or an ice/water slurry to prevent isomerization.
High proportion of anthracene-2-sulfonic acid The reaction temperature exceeded the optimal range for kinetic control.[5]Implement more efficient cooling of the reaction vessel. Add the sulfonating agent slowly and in a controlled manner to manage the exothermic nature of the reaction.
Significant formation of di-sulfonic acids Excess sulfonating agent was used.Prolonged reaction time.Use a stoichiometric amount or a slight excess of the sulfonating agent.[5] Monitor the reaction closely and quench it once the formation of the mono-sulfonated product is maximized.
Presence of anthracene-9-sulfonic acid in the product The sulfonation at the 9-position is reversible and can be kinetically significant.[1]During work-up, adjusting the acidity and temperature can promote the hydrolysis (de-sulfonation) of the 9-isomer.
Difficulty in isolating the pure 1-isomer Inefficient fractional crystallization.Similar solubilities of the isomeric salts.Experiment with different solvent systems for crystallization (e.g., varying concentrations of aqueous ethanol).Perform multiple recrystallization steps to improve purity.Characterize the purity of each fraction using analytical techniques like HPLC or NMR spectroscopy.
Formation of polymeric byproducts Highly acidic and concentrated reaction conditions.[1]Consider using a less aggressive sulfonating agent or a suitable solvent to moderate the reaction.

Experimental Protocols

Synthesis of this compound (Kinetic Control)

This protocol is designed to favor the formation of the kinetic product, this compound.

Materials:

  • Anthracene

  • Chlorosulfuric acid

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Ice

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anthracene in anhydrous dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount of chlorosulfuric acid dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and water.

  • Separate the aqueous layer and neutralize it with a cold solution of NaOH or KOH to a pH of 7-8.

  • The sodium or potassium salt of this compound will precipitate. If precipitation is incomplete, the solution can be concentrated under reduced pressure.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or aqueous ethanol).

Quantitative Data Presentation

The following table summarizes the expected isomer distribution in the sulfonation of anthracene under different temperature conditions, illustrating the principle of kinetic versus thermodynamic control.

Reaction Temperature This compound (Kinetic Product) Anthracene-2-sulfonic acid (Thermodynamic Product) Anthracene-9-sulfonic acid Reference
Low Temperature (e.g., 0-20°C)Major ProductMinor ProductPresent (reversible)[5]
High Temperature (e.g., >100°C)Minor ProductMajor ProductMinimal (desulfonated)[5]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis of Results cluster_cause Potential Causes cluster_solution Solutions Problem Unsatisfactory Reaction Outcome LowYield Low Yield of 1-Isomer Problem->LowYield High2Isomer High Yield of 2-Isomer Problem->High2Isomer HighDiSulf High Di-sulfonation Problem->HighDiSulf PurificationIssue Purification Difficulty Problem->PurificationIssue TempHigh High Reaction Temperature LowYield->TempHigh TimeIssue Incorrect Reaction Time LowYield->TimeIssue WorkupInefficient Inefficient Work-up LowYield->WorkupInefficient High2Isomer->TempHigh HighDiSulf->TimeIssue ReagentExcess Excess Sulfonating Agent HighDiSulf->ReagentExcess CrystallizationIssue Suboptimal Crystallization PurificationIssue->CrystallizationIssue ControlTemp Strict Temperature Control (0-5 °C) TempHigh->ControlTemp OptimizeTime Optimize Reaction Time (Monitor by TLC/HPLC) TimeIssue->OptimizeTime ControlReagent Use Stoichiometric Reagent ReagentExcess->ControlReagent ImproveWorkup Rapid Quenching & Neutralization WorkupInefficient->ImproveWorkup OptimizeCrystallization Recrystallize from different solvent systems CrystallizationIssue->OptimizeCrystallization

Caption: Troubleshooting workflow for this compound synthesis.

Kinetic vs. Thermodynamic Control Pathway

This diagram illustrates the reaction pathways leading to the different isomers of anthracene sulfonic acid based on temperature control.

ReactionPathways cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Anthracene Anthracene KineticProduct This compound (Major Product) Anthracene->KineticProduct Low Temp ThermodynamicProduct Anthracene-2-sulfonic acid (Major Product) Anthracene->ThermodynamicProduct High Temp ReversibleProduct Anthracene-9-sulfonic acid (Reversible) Anthracene->ReversibleProduct Reversible KineticProduct->ThermodynamicProduct Isomerization (High Temp)

Caption: Reaction pathways in anthracene sulfonation.

References

Technical Support Center: Anthracene-1-Sulfonic Acid Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with anthracene-1-sulfonic acid in aqueous solutions, specifically focusing on the prevention and characterization of its aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a derivative of the polycyclic aromatic hydrocarbon, anthracene. The addition of a sulfonic acid group significantly increases its solubility in aqueous and polar environments compared to the parent anthracene molecule.[1] However, like many aromatic compounds, this compound has a tendency to aggregate in aqueous solutions. This aggregation can be problematic for several reasons:

  • Reduced Bioavailability: In drug development, aggregation can lower the effective concentration of the active compound, reducing its bioavailability and therapeutic efficacy.

  • Altered Spectroscopic Properties: Aggregation can lead to changes in the UV-Visible absorption and fluorescence spectra, complicating analytical measurements and quenching fluorescence.[2]

  • Precipitation: At higher concentrations, aggregation can lead to precipitation, causing inaccuracies in experiments and instability of stock solutions.

Q2: What factors influence the aggregation of this compound?

Several factors can promote the aggregation of this compound in aqueous solutions:

  • Concentration: As the concentration of the compound increases, the likelihood of intermolecular interactions and subsequent aggregation rises.

  • pH: The protonation state of the sulfonic acid group is pH-dependent. Changes in pH can affect the electrostatic repulsion between molecules, thereby influencing aggregation.[3][4] At lower pH, the sulfonic acid group is more likely to be protonated, reducing intermolecular repulsion and potentially increasing aggregation.

  • Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between the negatively charged sulfonate groups, promoting aggregation. This is known as the "salting-out" effect.[5]

  • Temperature: Temperature can have a complex effect on solubility and aggregation. While solubility often increases with temperature, hydrophobic interactions, which can drive aggregation, can also strengthen up to a certain point.

Q3: How can I prevent the aggregation of this compound in my experiments?

Several strategies can be employed to prevent or minimize the aggregation of this compound:

  • Control of pH and Ionic Strength: Maintaining a pH where the sulfonic acid group is deprotonated (negatively charged) will enhance electrostatic repulsion between molecules and reduce aggregation. Similarly, using low ionic strength buffers can help to prevent the shielding of these repulsive forces.

  • Use of Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can be used to prevent aggregation. Surfactant molecules can form micelles that encapsulate the hydrophobic anthracene core of the molecule, preventing self-aggregation.[2][6]

  • Addition of Cyclodextrins: Cyclodextrins, like β-cyclodextrin, are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the anthracene moiety, effectively isolating the molecules from each other and preventing aggregation.[7][8][9][10]

Troubleshooting Guides

Problem: Unexpected precipitation in my this compound solution.
Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit. Lower the concentration of your working solution.
pH of the solution is too low. Increase the pH of the solution to ensure the sulfonic acid group is deprotonated. A pH above the pKa of the sulfonic acid group is recommended.
High ionic strength of the buffer. Use a buffer with a lower salt concentration.
Temperature fluctuations. Ensure your solutions are stored at a constant and appropriate temperature.
Problem: Inconsistent or non-reproducible spectroscopic readings (UV-Vis or Fluorescence).
Possible Cause Troubleshooting Steps
Aggregation is occurring. Aggregation can cause light scattering and changes in the electronic environment, leading to shifts in absorption and emission spectra. Implement one of the prevention strategies mentioned in the FAQs (adjust pH/ionic strength, add surfactants or cyclodextrins).
Photodegradation. Anthracene derivatives can be susceptible to photobleaching. Protect your solutions from light, especially during storage and long experiments.
Contamination. Ensure all glassware and solvents are scrupulously clean.

Experimental Protocols & Data Interpretation

Characterizing Aggregation

The aggregation of this compound can be monitored and characterized using several spectroscopic techniques.

1. UV-Visible (UV-Vis) Spectroscopy

  • Principle: Aggregation of aromatic molecules often leads to changes in their UV-Vis absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift) and a decrease in the molar absorptivity of the main absorption band, while J-aggregates (head-to-tail arrangement) can cause a red-shift (bathochromic shift).[11][12]

  • Protocol:

    • Prepare a series of this compound solutions in the desired aqueous buffer at varying concentrations.

    • Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer.

    • Plot the molar absorptivity at the wavelength of maximum absorption (λmax) against concentration. A deviation from Beer-Lambert's law (a non-linear relationship) is indicative of aggregation.

    • Observe any shifts in λmax or changes in the spectral shape as a function of concentration.

2. Fluorescence Spectroscopy

  • Principle: The fluorescence of anthracene derivatives is often quenched upon aggregation due to intermolecular interactions. This phenomenon is known as aggregation-caused quenching (ACQ). Monitoring the fluorescence intensity as a function of concentration can therefore indicate the onset of aggregation.[13][14] The formation of excimers (excited dimers) can also be observed as a new, broad, red-shifted emission band at higher concentrations.

  • Protocol for Determining Critical Aggregation Concentration (CAC):

    • Prepare a stock solution of a fluorescent probe that is sensitive to its environment, such as pyrene.

    • Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of this compound in the desired buffer.

    • Excite the probe at its excitation wavelength and record the emission spectrum for each sample.

    • For pyrene, calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3).

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The concentration at which a sharp change in the slope of this plot occurs corresponds to the CAC.[15][16]

3. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Monomeric this compound will be too small to be accurately measured by DLS. However, as aggregates form, their size will increase into the detectable range of DLS instruments.

  • Sample Preparation:

    • Use high-purity, filtered solvents to prepare your samples to avoid dust contamination.[17][18]

    • Prepare samples at various concentrations of this compound in the desired buffer.

    • Ensure the sample is visually clear or only slightly hazy. Significant turbidity may indicate excessive aggregation and can interfere with the measurement.[17]

    • Allow the sample to equilibrate to the instrument's temperature before measurement.[17]

  • Data Interpretation: An increase in the measured particle size (hydrodynamic radius) with increasing concentration is a clear indication of aggregation.

Quantitative Data
Anti-Aggregation Agent Typical Concentration Range Mechanism of Action
Sodium Dodecyl Sulfate (SDS) Above its Critical Micelle Concentration (CMC), which is ~8.2 mM in water.[19]Forms micelles that encapsulate the hydrophobic anthracene moiety.
β-Cyclodextrin Millimolar (mM) rangeForms inclusion complexes with the anthracene moiety.

Visualizing Key Concepts

Diagram 1: Aggregation of this compound

cluster_monomer Monomers in Solution cluster_aggregate Aggregate M1 ASA A1 ASA M1->A1 Aggregation M2 ASA A2 ASA M2->A2 M3 ASA A3 ASA M3->A3 A1->A2 A2->A3 A4 ASA A3->A4 A4->A1

Caption: Intermolecular forces can drive individual this compound (ASA) molecules to form aggregates in aqueous solution.

Diagram 2: Mechanism of Surfactant-Mediated Disaggregation

cluster_aggregate Aggregate cluster_micelle Micelle Encapsulation A1 ASA A2 ASA A1->A2 M ASA A1->M Disaggregation A3 ASA A2->A3 S1 Surfactant M->S1 S2 Surfactant M->S2 S3 Surfactant M->S3 S4 Surfactant M->S4 S5 Surfactant M->S5 S6 Surfactant M->S6

Caption: Surfactant molecules form micelles that encapsulate this compound (ASA), preventing self-aggregation.

Diagram 3: Experimental Workflow for Aggregation Analysis

prep Sample Preparation (Varying Concentrations) uv_vis UV-Vis Spectroscopy (Monitor λmax and Absorbance) prep->uv_vis fluor Fluorescence Spectroscopy (Monitor Intensity and Emission λ) prep->fluor dls Dynamic Light Scattering (Measure Particle Size) prep->dls analysis Data Analysis (Determine CAC, Observe Trends) uv_vis->analysis fluor->analysis dls->analysis

Caption: A typical workflow for characterizing the aggregation of this compound using spectroscopic and light scattering techniques.

References

Technical Support Center: Purification of Commercial Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial anthracene-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound, often available at approximately 95% purity, can contain several types of impurities primarily arising from the sulfonation of anthracene.[1] These include:

  • Isomeric Byproducts: Anthracene-2-sulfonic acid and anthracene-9-sulfonic acid are common isomeric impurities formed during the sulfonation reaction.[2]

  • Polysulfonated Anthracenes: The reaction can sometimes lead to the formation of various anthracenedisulfonic acids.[2]

  • Unreacted Anthracene: Residual starting material may be present.

  • Side-Reaction Products: Depending on the sulfonation agent and conditions, other byproducts such as 9-chloroanthracene, 9,9'-bianthryl, and polymeric materials can be formed.[2]

  • Inorganic Salts: Impurities like sodium chloride (NaCl) and sodium bicarbonate (NaHCO3) may be present from the workup of the reaction mixture.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying aryl sulfonic acids like this compound are:

  • Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of this compound and its impurities at different temperatures.

  • Precipitation: This method involves selectively precipitating the desired sulfonic acid from a solution, leaving impurities behind.

  • Ion-Exchange Chromatography (IEX): This technique is particularly useful for separating ionic compounds like sulfonic acids from non-ionic or differently charged impurities.

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector is a highly effective method for determining the purity of this compound and quantifying impurities.[3][4] The selection of appropriate excitation and emission wavelengths for fluorescence detection is crucial for achieving high sensitivity and selectivity for polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[3]

Troubleshooting Guides

Recrystallization

Problem: Poor crystal yield after cooling.

Possible CauseTroubleshooting Step
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5]
The compound is highly soluble in the chosen solvent even at low temperatures. Select a different solvent or a solvent system (a mixture of two or more solvents) where the compound has high solubility at high temperatures and low solubility at low temperatures.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[5]

Problem: The purified crystals are still impure.

Possible CauseTroubleshooting Step
Impurities co-crystallized with the product. Perform a second recrystallization. Ensure the initial dissolution is at the boiling point of the solvent and that cooling is slow to allow for selective crystallization.
Insoluble impurities were not removed. Before cooling, perform a hot filtration to remove any insoluble material.
Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Ion-Exchange Chromatography (IEX)

Problem: Poor separation of this compound from impurities.

Possible CauseTroubleshooting Step
Incorrect resin choice. For separating a strong acid like a sulfonic acid, a weakly basic anion exchange resin may be effective. Alternatively, a strong cation exchange resin can be used to capture cationic impurities.[6][7]
Inappropriate elution conditions. Optimize the elution gradient. For a weakly basic column, eluting with a weak, volatile acid like formic acid can be effective.[6] For a stronger basic resin, a stronger acid like trifluoroacetic acid (TFA) might be necessary.[6]
Column overloading. Reduce the amount of crude material loaded onto the column.
Sample not properly prepared. Ensure the sample is fully dissolved and filtered before loading onto the column to prevent clogging.

Experimental Protocols

General Recrystallization Protocol

A general approach to recrystallization involves dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly to induce crystallization.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents (e.g., water, ethanol, acetic acid) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

General Ion-Exchange Chromatography (IEX) Protocol

This protocol provides a general guideline for purifying this compound using ion-exchange chromatography.

Methodology:

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin. For example, a weakly basic anion exchange resin. Prepare the column according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the crude this compound in an appropriate buffer that is compatible with the chosen resin and ensures the target molecule is charged. Filter the sample to remove any particulate matter.

  • Column Loading: Load the prepared sample onto the equilibrated IEX column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a gradient of increasing salt concentration or a change in pH. For a weakly basic column, a gradient of a weak acid can be used for elution.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method like HPLC to identify the fractions containing the purified product.

  • Desalting: Combine the pure fractions and remove the elution salts, if necessary, for example, by dialysis or size-exclusion chromatography.

Data Presentation

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization95
Precipitation95
Ion-Exchange Chromatography95

Researchers should fill in the table with their experimental data.

Visualizations

Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Commercial this compound Commercial this compound Recrystallization Recrystallization Commercial this compound->Recrystallization Choose Method Precipitation Precipitation Commercial this compound->Precipitation Choose Method IEX Ion-Exchange Chromatography Commercial this compound->IEX Choose Method HPLC HPLC Analysis Recrystallization->HPLC Precipitation->HPLC IEX->HPLC Purified this compound Purified this compound HPLC->Purified this compound Verify Purity

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt CheckYield Is Crystal Yield Low? Start->CheckYield CheckPurity Are Crystals Impure? CheckYield->CheckPurity No TooMuchSolvent Concentrate Solution CheckYield->TooMuchSolvent Yes RapidCooling Cool Slowly CheckYield->RapidCooling Yes WrongSolvent Select New Solvent CheckYield->WrongSolvent Yes Supersaturated Induce Crystallization CheckYield->Supersaturated Yes Success Successful Purification CheckPurity->Success No CoCrystallization Repeat Recrystallization CheckPurity->CoCrystallization Yes InsolubleImpurity Perform Hot Filtration CheckPurity->InsolubleImpurity Yes ColoredImpurity Use Activated Charcoal CheckPurity->ColoredImpurity Yes TooMuchSolvent->Start RapidCooling->Start WrongSolvent->Start Supersaturated->Start CoCrystallization->Start InsolubleImpurity->Start ColoredImpurity->Start

Caption: Decision tree for troubleshooting common issues in recrystallization.

References

Calibration curve issues with anthracene-1-sulfonic acid in quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantitative Analysis of Anthracene-1-sulfonic Acid

Welcome to the technical support center for the quantitative analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures, with a particular focus on calibration curve development.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the quantitative analysis of this compound.

Question: Why is my calibration curve for this compound plateauing or bending at high concentrations?

Answer: This is a common issue in fluorescence spectroscopy and is typically caused by one of two phenomena: the Inner Filter Effect (IFE) or self-quenching.

  • Inner Filter Effect (IFE): At high concentrations, the analyte molecules can absorb a significant portion of the excitation light before it reaches the center of the cuvette, a phenomenon known as the primary inner filter effect[1][2]. Additionally, the emitted fluorescence can be re-absorbed by other analyte molecules if the excitation and emission spectra overlap, which is called the secondary inner filter effect[2]. This absorption leads to a non-linear relationship between concentration and fluorescence intensity, where the signal increases less than expected at higher concentrations[3].

  • Self-Quenching (Static or Dynamic): Molecules of this compound can interact at high concentrations. This can involve the formation of non-fluorescent ground-state complexes (static quenching) or deactivation of the excited state through collisions with other analyte molecules (dynamic quenching)[4][5].

Recommended Solutions:

  • Reduce Concentration: The most effective way to avoid the inner filter effect is to work with lower concentrations. As a rule of thumb, the absorbance of the sample at the excitation wavelength should be kept below 0.1[2].

  • Dilute Samples: If your experimental samples have high concentrations, dilute them to fall within the linear range of your calibration curve[6].

  • Use a Shorter Pathlength Cuvette: A cuvette with a shorter pathlength (e.g., 4x10 mm instead of 10x10 mm) can help mitigate IFE[7].

  • Apply Correction Factors: Advanced software or mathematical models can be used to correct for IFE, although this requires careful validation[3][7].

Question: Why is my calibration curve non-linear or sigmoidal at very low concentrations?

Answer: Non-linearity at the lower end of a calibration curve can be perplexing. Potential causes include:

  • Contamination: Contamination in your blank, solvents, or glassware can create a background fluorescence signal that disproportionately affects the low-concentration standards. This can lead to a high intercept or a curve that appears to flatten near the origin[5].

  • Instrument Noise and Integration: At very low concentrations, the signal-to-noise ratio is low. The instrument's detector noise or improper integration of the fluorescence peak can lead to inaccurate measurements that deviate from linearity[5].

  • Adsorption: Anthracene derivatives can sometimes adsorb to the surfaces of glassware or cuvettes, which can have a more pronounced effect on lower concentration samples, leading to signal loss.

Recommended Solutions:

  • Verify Blank and Solvents: Run a blank sample containing only the solvent. The signal should be negligible. If not, use higher purity solvents or meticulously clean your glassware.

  • Optimize Instrument Settings: Adjust instrument parameters like slit widths or integration time to improve the signal-to-noise ratio for low-concentration samples.

  • Check for Carryover: Run a blank after a high-concentration standard to ensure there is no carryover in the system[5].

Question: Why do I observe poor reproducibility or a decreasing signal over time?

Answer: This issue often points to the photostability of the analyte.

  • Photodegradation (Photobleaching): Anthracene and its derivatives can be susceptible to degradation upon prolonged exposure to the excitation light source (e.g., a Xenon arc lamp)[8]. This breakdown of the fluorophore leads to a continuous decrease in signal intensity over time, resulting in poor reproducibility.

Recommended Solutions:

  • Minimize Light Exposure: Keep samples and stock solutions in the dark when not in use. Use amber vials or wrap containers in foil.

  • Reduce Excitation Intensity: Use neutral density filters or reduce the excitation slit width to decrease the intensity of the light source.

  • Limit Measurement Time: Take measurements quickly and avoid leaving a sample in the fluorometer for extended periods.

  • Prepare Fresh Solutions: Prepare fresh calibration standards and sample dilutions daily to avoid issues with degradation over time.

Question: Why are my fluorescence intensities inconsistent across different sample matrices?

Answer: This problem is likely due to matrix effects, where components in the sample other than the analyte influence the fluorescence signal.[9][10]

  • Quenching: Other molecules in the sample matrix can act as quenchers, decreasing the fluorescence intensity of this compound through collisional or static mechanisms[4][11].

  • pH Changes: The sulfonic acid group on this compound means its protonation state, and consequently its fluorescence properties, can be sensitive to pH[4]. Variations in the pH of your samples can lead to inconsistent readings.

  • Matrix Absorption/Fluorescence: Other components in the matrix might absorb the excitation or emission light (contributing to IFE) or may be fluorescent themselves, leading to background interference[12].

Recommended Solutions:

  • Use Matrix-Matched Standards: Prepare your calibration standards in a solution that closely mimics the matrix of your unknown samples.

  • Standard Addition Method: For complex matrices, the standard addition method is highly recommended. In this technique, known amounts of the standard are added directly to aliquots of the unknown sample, and the increase in signal is used to determine the original concentration.

  • Buffer the Samples: Use a suitable buffer to maintain a constant pH across all standards and samples to eliminate variability from pH fluctuations.

Troubleshooting Summary Table
Issue EncounteredPotential CauseRecommended Solution(s)
Non-linearity at High Concentration Inner Filter Effect (IFE)[1][3], Self-Quenching[5]Reduce concentration (Absorbance < 0.1)[2], Dilute samples, Use shorter pathlength cuvettes[7].
Non-linearity at Low Concentration Contamination in blank/solvent[5], Instrument noiseVerify blank purity, Optimize instrument settings, Check for sample carryover.
Poor Reproducibility / Signal Decay Photodegradation of the analyte[8]Minimize light exposure, Reduce excitation intensity, Prepare fresh solutions.
Inconsistent Results in Samples Matrix Effects (quenching, pH shifts, etc.)[10][12]Use matrix-matched standards, Employ the standard addition method, Buffer all solutions to a constant pH.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for generating a calibration curve for this compound?

A1: A detailed protocol is provided below.

Experimental Protocol: Calibration Curve Generation

Objective: To prepare a set of calibration standards and generate a standard curve for the quantitative analysis of this compound using fluorescence spectroscopy.

Materials:

  • This compound (high purity)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • High-purity solvent (e.g., HPLC-grade water, ethanol, or a suitable buffer)

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a known volume of your chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure it is fully dissolved. Store this solution in the dark.

  • Preparation of Working Standards:

    • Perform serial dilutions from the stock solution to prepare a series of at least 5-7 working standards.

    • Choose a concentration range that brackets the expected concentration of your unknown samples and remains within the linear response range of the instrument. A typical range might be from low nanomolar (nM) to low micromolar (µM).

  • Instrument Setup and Measurement:

    • Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Determine the optimal excitation (λex) and emission (λem) wavelengths by running a scan of a mid-range standard. For anthracene derivatives, excitation is often in the 340-360 nm range, with emission around 400-450 nm[13][14].

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal; wider slits provide a stronger signal but less resolution. A good starting point is 5 nm for both.

    • Measure the fluorescence intensity of the blank (solvent only) and subtract this value from all standard and sample readings.

    • Measure the fluorescence intensity of each standard, starting from the lowest concentration and moving to the highest. Rinse the cuvette thoroughly with the next standard before measuring.

  • Data Analysis:

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the known concentration of the standards (X-axis).

    • Perform a linear regression analysis on the data points.

    • The resulting equation (y = mx + c) and the coefficient of determination (R²) will define your calibration curve. An R² value > 0.99 is generally considered a good fit for a linear calibration.

Q2: How can I visualize the troubleshooting process for a non-linear calibration curve?

A2: The following decision tree illustrates a logical workflow for diagnosing calibration curve issues.

G start Calibration Curve is Non-Linear check_range Where is the non-linearity? start->check_range high_conc At High Concentrations check_range->high_conc High End low_conc At Low Concentrations check_range->low_conc Low End cause_ife Cause: Inner Filter Effect (IFE) or Self-Quenching high_conc->cause_ife cause_contam Cause: Contamination, Blank Issues, or Instrument Noise low_conc->cause_contam solution_ife Solution: - Dilute samples - Reduce concentration range - Check sample absorbance (<0.1) cause_ife->solution_ife solution_contam Solution: - Use high-purity solvents - Check for sample carryover - Optimize instrument S/N ratio cause_contam->solution_contam

Caption: A decision tree for troubleshooting non-linear calibration curves.

Q3: Can you illustrate the general workflow for quantitative analysis?

A3: This diagram outlines the key steps from preparation to final analysis.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Analysis Phase prep_stock 1. Prepare Stock Solution prep_standards 2. Create Calibration Standards (Serial Dilution) prep_stock->prep_standards instrument_setup 4. Set Up Fluorometer (Wavelengths, Slits) prep_standards->instrument_setup prep_unknown 3. Prepare Unknown Sample (Dilute if necessary) measure_unknown 7. Measure Unknown prep_unknown->measure_unknown measure_blank 5. Measure Blank instrument_setup->measure_blank measure_standards 6. Measure Standards measure_blank->measure_standards measure_standards->measure_unknown plot_curve 8. Plot Calibration Curve (Intensity vs. Conc.) measure_unknown->plot_curve linear_fit 9. Perform Linear Regression (Check R² > 0.99) plot_curve->linear_fit calc_conc 10. Calculate Unknown Conc. from Curve Equation linear_fit->calc_conc

Caption: General workflow for quantitative analysis using a calibration curve.

Q4: What are the fundamental quenching mechanisms that can affect my measurements?

A4: Fluorescence quenching refers to any process that decreases the fluorescence intensity. The two primary types are dynamic and static quenching.

G cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F Fluorophore (F) F_excited Excited Fluorophore (F*) F->F_excited Excitation (Light) F->invis2 F_excited->F Fluorescence (Light Emission) F_excited->invis1 Q Quencher (Q) Q->invis1 Q->invis2 FQ_complex Ground-State Complex (FQ) (Non-fluorescent) invis1->F Non-radiative decay invis2->FQ_complex Complex Formation

Caption: Simplified diagram of dynamic vs. static fluorescence quenching.

References

Addressing background fluorescence in experiments with anthracene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background fluorescence in experiments utilizing anthracene-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary fluorescent properties of this compound?

This compound is a derivative of anthracene and retains its inherent strong blue fluorescence. The addition of a sulfonic acid group significantly enhances its solubility in aqueous and polar solvents, making it suitable for various biological and chemical sensing applications.[1] The fluorescence quantum yield of sulfonated anthracenes can be quite high, indicating bright emission upon excitation.[1]

Q2: What are the typical excitation and emission wavelengths for this compound?

While the exact wavelengths can be influenced by the solvent environment, anthracene and its derivatives generally have excitation peaks in the ultraviolet range. For instance, the parent molecule, anthracene, has an excitation peak around 356 nm and an emission peak around 397 nm.[2] It is crucial to determine the optimal excitation and emission wavelengths for this compound in your specific experimental buffer or solvent system.

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of this compound can be pH-sensitive. The sulfonic acid group's protonation state changes with the pH of the medium.[1] This alteration in protonation can impact the electronic properties of the anthracene core, potentially leading to changes in fluorescence intensity or shifts in the emission wavelength.[1] It is advisable to maintain a consistent and buffered pH throughout your experiment to ensure reproducible results. Studies on similar polyaromatic hydrocarbons have shown that fluorescence intensity is often highest at a neutral pH compared to acidic or alkaline conditions.[3]

Q4: Can the concentration of this compound affect my fluorescence measurements?

Yes, the concentration of this compound is a critical parameter. At high concentrations, you may encounter issues such as:

  • Self-quenching: Whereby excited molecules are deactivated through collisions with ground-state molecules, leading to a decrease in fluorescence intensity.[1]

  • Inner filter effect (Reabsorption): At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, which can distort the emission spectrum and lead to an underestimation of the true fluorescence intensity.[1] To mitigate this, it is recommended to use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.[1]

  • Excimer formation: An excited-state molecule can interact with a ground-state molecule of the same kind to form an "excited dimer" or excimer. This results in a characteristic broad, structureless, and red-shifted emission compared to the monomer emission.[1] This can be a source of unwanted background if you are interested in the monomer fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal of interest and reduce the sensitivity of your assay. Below are common causes and solutions when working with this compound.

Problem 1: High background fluorescence from the sample itself (Autofluorescence)
Potential Cause Recommended Solution
Endogenous fluorophores: Biological samples often contain molecules like NADH, riboflavins, and collagen that fluoresce, typically in the blue-green region of the spectrum.Consider using red-shifted fluorescent probes if your experimental design allows.[4] For microscopy, you can use commercially available antifade mounting media that may help reduce background.
Cell culture medium: Phenol red and serum components in cell culture media are known to be fluorescent.When possible, replace the medium with a phenol red-free formulation or an optically clear buffered saline solution like PBS before taking measurements.[4]
Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.If your protocol allows, consider using an organic solvent like ice-cold methanol for fixation. If aldehydes must be used, keep fixation times to a minimum and consider treatment with a reducing agent like sodium borohydride.
Problem 2: Non-specific binding of this compound
Potential Cause Recommended Solution
Excess probe concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components or surfaces.Titrate the concentration of this compound to find the optimal balance between signal and background.[5]
Inadequate washing: Insufficient washing after staining can leave unbound probe in the sample.Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS).[4] The inclusion of a mild, non-ionic detergent like Tween-20 in the wash buffer can also be beneficial.[6]
Hydrophobic interactions: The anthracene core is hydrophobic and may non-specifically associate with hydrophobic regions of proteins or membranes.Include a blocking step in your protocol using an agent like bovine serum albumin (BSA) to saturate non-specific binding sites.
Problem 3: Instrumental and environmental factors
Potential Cause Recommended Solution
Incorrect instrument settings: Suboptimal settings on your fluorometer or microscope can increase background noise.Optimize the gain/voltage settings and use the narrowest possible emission filter for your fluorophore.
Fluorescent labware: Plastic cuvettes and microplates can exhibit significant fluorescence.Whenever possible, use quartz cuvettes for spectroscopy or glass-bottom plates for microscopy.[4]
Solvent effects: The fluorescence of anthracene derivatives can be highly sensitive to the solvent's polarity and viscosity.[7]Ensure you are using high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants. Maintain a consistent solvent environment across all samples.
Contaminants and Quenchers: Certain metal ions and nitroaromatic compounds can quench the fluorescence of anthracene.[1][8]Ensure all buffers and reagents are free from contaminating quenchers. Be aware of potential quenching effects from other components in your experimental system.

Experimental Protocols

Protocol 1: General Staining Procedure for Adherent Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to the desired final concentration in a serum-free, phenol red-free medium or PBS.

  • Washing: Gently wash the cells twice with PBS to remove residual culture medium.

  • Staining: Add the staining solution containing this compound to the cells and incubate for the desired time at the appropriate temperature. Protect the samples from light during incubation.

  • Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound probe.

  • Imaging: Add fresh, optically clear imaging buffer (e.g., PBS or a specialized imaging medium) to the cells and proceed with fluorescence microscopy.

Protocol 2: Determining Optimal Concentration of this compound
  • Prepare a dilution series: Create a series of working solutions of this compound with concentrations ranging below and above the concentration suggested in the literature or your initial protocol.

  • Stain samples: Stain your cells or samples with each concentration in the dilution series, keeping all other parameters (incubation time, temperature, etc.) constant.

  • Image and analyze: Acquire images or fluorescence intensity readings for each sample using identical instrument settings.

  • Evaluate signal-to-background: For each concentration, calculate the signal-to-background ratio. The optimal concentration will provide a strong specific signal with minimal background fluorescence.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence cluster_autofluorescence Autofluorescence Mitigation cluster_staining Staining Optimization cluster_instrument Instrument & Consumables Check start High Background Observed check_autofluorescence Check for Autofluorescence (Unstained Control) start->check_autofluorescence autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present Yes no_autofluorescence Autofluorescence Absent check_autofluorescence->no_autofluorescence No change_media Use Phenol-Red Free Media autofluorescence_present->change_media optimize_staining Optimize Staining Protocol no_autofluorescence->optimize_staining staining_optimized Staining Optimized optimize_staining->staining_optimized Successful check_instrument Check Instrument & Consumables optimize_staining->check_instrument Unsuccessful titrate_probe Titrate Probe Concentration optimize_staining->titrate_probe instrument_ok Background Resolved staining_optimized->instrument_ok use_quartz_glass Use Quartz/Glass Labware check_instrument->use_quartz_glass use_antifade Use Antifade Mountant change_media->use_antifade spectral_unmixing Apply Spectral Unmixing use_antifade->spectral_unmixing spectral_unmixing->optimize_staining increase_washes Increase Wash Steps titrate_probe->increase_washes add_blocking Add Blocking Step (BSA) increase_washes->add_blocking optimize_settings Optimize Instrument Settings use_quartz_glass->optimize_settings check_solvent Use High-Purity Solvents optimize_settings->check_solvent check_solvent->instrument_ok Concentration_Effects Effect of this compound Concentration cluster_low Optimal Signal cluster_high Potential Issues concentration This compound Concentration low_conc Low Concentration concentration->low_conc high_conc High Concentration concentration->high_conc monomer_emission Dominant Monomer Emission low_conc->monomer_emission self_quenching Self-Quenching (Decreased Intensity) high_conc->self_quenching inner_filter Inner Filter Effect (Spectral Distortion) high_conc->inner_filter excimer_formation Excimer Formation (Red-Shifted Emission) high_conc->excimer_formation linear_response Linear Signal Response monomer_emission->linear_response

References

Validation & Comparative

A Comparative Guide to Anthracene-1-Sulfonic Acid and Other Fluorescent pH Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of pH is critical in a multitude of experimental systems. Fluorescent pH indicators have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a detailed comparison of anthracene-1-sulfonic acid with other commonly used fluorescent pH indicators, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.

Overview of Fluorescent pH Indicators

Fluorescent pH indicators are molecules that exhibit a change in their fluorescence properties, such as intensity or emission/excitation wavelength, in response to alterations in pH. This phenomenon is typically governed by the protonation or deprotonation of an acidic or basic functional group on the fluorophore, which modulates its electronic structure and, consequently, its interaction with light.

This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The anthracene core provides the intrinsic fluorescence, while the sulfonic acid group enhances water solubility and introduces pH sensitivity. The protonation state of the sulfonic acid moiety can influence the fluorescence emission of the anthracene ring system.

Comparative Performance of Fluorescent pH Indicators

To facilitate an objective comparison, the key photophysical properties of this compound and other widely used fluorescent pH indicators are summarized in the table below. It is important to note that while extensive experimental data exists for many common indicators, specific quantitative data for the pH-dependent fluorescence of this compound is not widely available in the literature. The presented values for this compound are based on the properties of the parent anthracene molecule and the expected behavior of the sulfonic acid substituent.

IndicatorpKaExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Features
This compound Not Experimentally Determined¹~356²~400²Not Experimentally Determined³High water solubility due to sulfonic acid group; potential for UV excitation.
BCECF ~7.0[1]440 (pH-insensitive), 490 (pH-sensitive)[2]~535[2]~0.84 (basic form)[3]Ratiometric (dual excitation), widely used for physiological pH measurements.[1]
Carboxy SNARF-1 ~7.5[4]488-530[4]~580 (acidic), ~640 (basic)[5]Varies with pH⁴Ratiometric (dual emission), suitable for confocal microscopy and flow cytometry.[4]
Carboxy SNAFL-2 ~7.8~492 (acidic), ~540 (basic)~535 (acidic), ~625 (basic)Varies with pHRatiometric (dual excitation and emission).
Fluorescein ~6.4~490~515~0.93 (dianion)[6]High quantum yield, but susceptible to photobleaching.

¹ A predicted pKa of 0.17 for the sulfonic acid group has been reported, which is outside the typical physiological sensing range. The pH-dependent fluorescence would likely rely on more subtle changes to the aromatic system. ² Based on the parent molecule, anthracene. Substituents can alter these wavelengths. ³ The quantum yield of anthracene is solvent-dependent (e.g., 0.27 in ethanol, 0.36 in cyclohexane). The sulfonic acid group is expected to influence this value. ⁴ The quantum yield of SNARF derivatives is pH-dependent.[7]

Signaling and Experimental Workflow Visualization

To better understand the principles of fluorescent pH indicators and the experimental process for their comparison, the following diagrams are provided.

Signaling_Pathway Figure 1: General Signaling Pathway of a Fluorescent pH Indicator. cluster_indicator Fluorescent Indicator Indicator_Protonated Indicator (Protonated) Indicator_Deprotonated Indicator (Deprotonated) Indicator_Protonated->Indicator_Deprotonated H+ H⁺ Indicator_Protonated->H+ Deprotonation Emission_Low Low Fluorescence Indicator_Protonated->Emission_Low Emission_High High Fluorescence Indicator_Deprotonated->Emission_High H+->Indicator_Deprotonated Protonation Excitation Excitation Light Excitation->Indicator_Protonated Excitation->Indicator_Deprotonated

Caption: General mechanism of a fluorescent pH indicator.

Experimental_Workflow Figure 2: Experimental Workflow for Comparing Fluorescent pH Indicators. Start Start: Select Indicators Prepare_Buffers Prepare Buffer Solutions (Range of known pH values) Start->Prepare_Buffers Prepare_Indicator_Solutions Prepare Stock Solutions of each Indicator Start->Prepare_Indicator_Solutions Titration Perform pH Titration Prepare_Buffers->Titration Prepare_Indicator_Solutions->Titration Measure_Spectra Measure Absorption and Fluorescence Spectra at each pH Titration->Measure_Spectra Determine_pKa Determine pKa (Plot Fluorescence vs. pH) Measure_Spectra->Determine_pKa Measure_QY Measure Quantum Yield (Relative to a standard) Measure_Spectra->Measure_QY Compare_Data Compare Photophysical Properties (pKa, λex, λem, Φ) Determine_pKa->Compare_Data Measure_QY->Compare_Data Select_Indicator Select Optimal Indicator for Application Compare_Data->Select_Indicator

Caption: Workflow for comparing fluorescent pH indicators.

Experimental Protocols

Determining the pKa of a Fluorescent pH Indicator

Objective: To determine the acid dissociation constant (pKa) of a fluorescent pH indicator by measuring its fluorescence intensity or spectral shift as a function of pH.

Materials:

  • Fluorescent pH indicator stock solution (e.g., 1 mM in DMSO or water).

  • A series of buffer solutions with known pH values spanning the expected pKa range of the indicator (e.g., citrate, phosphate, and borate buffers).

  • pH meter.

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions with pH values covering a range of at least 2-3 pH units above and below the estimated pKa of the indicator.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small aliquot of the indicator stock solution to the buffer in a cuvette. The final concentration of the indicator should be low enough to avoid inner filter effects. A consistent final concentration must be used for all samples.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the appropriate value for the indicator.

    • For each sample, record the fluorescence emission spectrum.

  • Data Analysis:

    • From the emission spectra, determine the fluorescence intensity at the wavelength of maximum emission for either the acidic or basic form of the indicator. For ratiometric indicators, determine the intensity at the two relevant emission wavelengths.

    • Plot the fluorescence intensity (or the ratio of intensities for ratiometric indicators) as a function of pH.

    • Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation). The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.

Comparative Evaluation of Fluorescent pH Indicators

Objective: To compare the performance of different fluorescent pH indicators under identical experimental conditions.

Materials:

  • The fluorescent pH indicators to be compared.

  • The same set of buffer solutions as in the pKa determination protocol.

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 101 in ethanol).[8]

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

Procedure:

  • pKa Determination: Follow the protocol above to determine the pKa of each indicator.

  • Quantum Yield Measurement (Relative Method):

    • Prepare solutions of the standard and each indicator in the same solvent (or buffer for the pH at which the quantum yield is to be determined).

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (< 0.1) to minimize inner filter effects.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each sample.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • "sample" and "std" refer to the indicator and the standard, respectively.

  • Data Compilation and Comparison: Create a table summarizing the experimentally determined pKa, excitation and emission wavelengths, and quantum yields for all indicators to facilitate a direct comparison of their performance.

Conclusion

The selection of an appropriate fluorescent pH indicator is a critical step in experimental design. While established indicators like BCECF and SNARF derivatives offer well-characterized, ratiometric measurements in the physiological pH range, this compound presents an alternative with the potential for UV-excitation and high water solubility. However, the lack of comprehensive experimental data on its pH-dependent photophysical properties necessitates further characterization for its reliable application as a pH indicator. The experimental protocols provided in this guide offer a framework for researchers to perform their own comparative evaluations and select the optimal fluorescent probe to achieve their specific research objectives.

References

A Comparative Guide to the Validation of a Novel HPLC-FLD Method for Anthracene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantitative analysis of anthracene-1-sulfonic acid against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The data presented herein demonstrates the superior performance of the novel HPLC-FLD method in terms of specificity, sensitivity, and overall accuracy, aligning with the stringent requirements for analytical method validation in the pharmaceutical industry.

Performance Comparison of Analytical Methods

The validation of the two methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance parameters. The results, summarized in the table below, highlight the enhanced capabilities of the HPLC-FLD method.

Validation ParameterNew Method: HPLC-FLD Alternative Method: UV-Vis Spectrophotometry ICH Acceptance Criteria
Specificity No interference from placebo and degradation products observed. Peak purity index > 0.999.Significant interference from structurally similar aromatic compounds and degradation products.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) 0.99980.9952r² ≥ 0.999
Range (µg/mL) 0.1 - 255 - 100-
Accuracy (% Recovery) 99.5 ± 1.2%95.8 ± 4.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%3.2%RSD ≤ 2%
- Intermediate Precision1.10%4.8%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.031.5-
Limit of Quantitation (LOQ) (µg/mL) 0.15.0-

Experimental Protocols

Detailed methodologies for the validation of both the new HPLC-FLD and the alternative UV-Vis spectrophotometric methods are provided below.

New Method: HPLC-FLD

1. Specificity:

  • Solutions of placebo (excipients without the active pharmaceutical ingredient), this compound, and a mixture of the two were prepared and analyzed.

  • Forced degradation studies were performed by subjecting a solution of this compound to acidic, basic, oxidative, and photolytic stress conditions.

  • The chromatograms were evaluated for any interfering peaks at the retention time of this compound. Peak purity was assessed using a photodiode array detector.

2. Linearity:

  • A series of at least five standard solutions of this compound were prepared over the concentration range of 0.1 to 25 µg/mL.

  • Each solution was injected in triplicate, and the peak area was plotted against the corresponding concentration.

  • The linearity was evaluated by calculating the correlation coefficient (r²) of the linear regression line.

3. Accuracy:

  • The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

4. Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution of this compound at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument. The %RSD was calculated to assess the intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternative Method: UV-Vis Spectrophotometry

1. Specificity:

  • The UV-Vis spectra of the placebo, this compound, and a mixture of the two were recorded.

  • The spectra were overlaid to check for any interference from the placebo at the wavelength of maximum absorbance (λmax) of this compound.

2. Linearity:

  • A series of at least five standard solutions of this compound were prepared over the concentration range of 5 to 100 µg/mL.

  • The absorbance of each solution was measured at the λmax, and a calibration curve of absorbance versus concentration was plotted.

  • The linearity was evaluated by calculating the correlation coefficient (r²).

3. Accuracy:

  • Accuracy was determined by spiking a known amount of this compound into a placebo mixture at three different concentration levels.

  • The absorbance of each solution was measured, and the percentage recovery was calculated.

4. Precision:

  • Repeatability: The absorbance of six replicate preparations of a standard solution was measured, and the %RSD was calculated.

  • Intermediate Precision: The repeatability study was performed on a different day, and the %RSD was calculated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ were determined from the calibration curve as described for the HPLC-FLD method.

Visualizing the Workflow and Method Comparison

To further illustrate the processes and the comparative advantages, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc New Method: HPLC-FLD Validation cluster_uv Alternative Method: UV-Vis Validation cluster_analysis Data Analysis & Comparison prep Prepare Standard Solutions & Test Samples hplc_specificity Specificity prep->hplc_specificity hplc_linearity Linearity prep->hplc_linearity hplc_accuracy Accuracy prep->hplc_accuracy hplc_precision Precision prep->hplc_precision hplc_lod_loq LOD & LOQ prep->hplc_lod_loq uv_specificity Specificity prep->uv_specificity uv_linearity Linearity prep->uv_linearity uv_accuracy Accuracy prep->uv_accuracy uv_precision Precision prep->uv_precision uv_lod_loq LOD & LOQ prep->uv_lod_loq data_analysis Analyze Results against ICH Guidelines hplc_specificity->data_analysis hplc_linearity->data_analysis hplc_accuracy->data_analysis hplc_precision->data_analysis hplc_lod_loq->data_analysis uv_specificity->data_analysis uv_linearity->data_analysis uv_accuracy->data_analysis uv_precision->data_analysis uv_lod_loq->data_analysis comparison Compare Performance Metrics data_analysis->comparison

Caption: Experimental workflow for the validation and comparison of the new HPLC-FLD and alternative UV-Vis methods.

Caption: Logical comparison highlighting the superior performance of the new HPLC-FLD method over the alternative UV-Vis method.

Unveiling the Selectivity of Anthracene-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of fluorescent sensors based on the anthracene scaffold. While focusing on the general principles of these sensors, it is important to note that specific data for anthracene-1-sulfonic acid is limited in the reviewed literature. Therefore, this guide leverages data from a broader range of anthracene derivatives to illustrate the common trends and challenges in achieving high selectivity.

Anthracene and its derivatives are a prominent class of fluorophores utilized in the development of fluorescent chemosensors due to their excellent photoluminescence properties and chemical stability.[1] These sensors are designed to detect a wide array of analytes, including metal ions and anions, with high sensitivity. However, their practical application hinges on their ability to selectively bind to the target analyte in a complex sample matrix, minimizing interference from other species. This guide delves into the cross-reactivity profiles of various anthracene-based sensors, presenting supporting experimental data and methodologies to aid in the selection and development of robust sensing platforms.

Signaling Mechanism: The Role of Photoinduced Electron Transfer (PET)

A predominant signaling mechanism in anthracene-based fluorescent sensors is Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the anthracene fluorophore is quenched due to electron transfer from a linked receptor moiety. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. This mechanism provides a sensitive and selective means of detection.[2][3][4][5][6]

PET_Mechanism cluster_off Sensor 'Off' State (Fluorescence Quenched) cluster_on Sensor 'On' State (Fluorescence Restored) Fluorophore_Excited_Off Excited Anthracene Fluorophore Receptor_Off Receptor Fluorophore_Excited_Off->Receptor_Off PET Ground_State_Off Ground State Receptor_Off->Ground_State_Off Non-radiative decay Fluorophore_Excited_On Excited Anthracene Fluorophore Receptor_Analyte Receptor-Analyte Complex Fluorophore_Excited_On->Receptor_Analyte PET Inhibited Fluorescence Fluorescence Emission Fluorophore_Excited_On->Fluorescence Analyte Analyte Analyte->Receptor_Analyte Binding Light_Excitation Light Excitation (hν) Light_Excitation->Fluorophore_Excited_Off Light_Excitation->Fluorophore_Excited_On Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_measure 3. Measurement cluster_analysis 4. Analysis Stock_Sensor Prepare Sensor Stock Solution Selectivity_Test Selectivity Test: Sensor + Individual Ions Stock_Sensor->Selectivity_Test Competition_Test Competition Test: Sensor + Target + Interferent Stock_Sensor->Competition_Test Stock_Ions Prepare Target & Interferent Stock Solutions Stock_Ions->Selectivity_Test Stock_Ions->Competition_Test Fluorescence_Measurement Record Fluorescence Spectra Selectivity_Test->Fluorescence_Measurement Competition_Test->Fluorescence_Measurement Data_Plotting Plot Fluorescence Intensity vs. Ions Fluorescence_Measurement->Data_Plotting Conclusion Assess Cross-Reactivity Data_Plotting->Conclusion

References

Unveiling the Luminescent Properties of Anthracene Sulfonic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent molecules is paramount. Anthracene and its derivatives are a cornerstone of fluorescent probes due to their rigid aromatic structure, which typically results in high fluorescence quantum yields. The addition of sulfonic acid groups not only enhances their solubility in aqueous media—a critical feature for biological applications—but also modulates their electronic and, consequently, their photoluminescent characteristics. The substitution pattern of these sulfonic acid groups on the anthracene core can significantly influence the quantum yield, a direct measure of a molecule's fluorescence efficiency.

Quantum Yield Comparison

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The position of the sulfonate group on the anthracene ring can influence the molecule's electronic structure and its interaction with the surrounding environment, thereby affecting the quantum yield.

Based on available data, the following table summarizes the fluorescence quantum yields for select anthracene sulfonic acid derivatives and related compounds for comparison.

CompoundQuantum Yield (Φf)SolventReference Standard
Anthracene0.27Ethanol-
Anthracene0.36Cyclohexane-
n-heptylamine salt of anthracene-2,6-disulfonic acid0.461 ± 0.002Crystalline Solid-
Anthracene-2-sulfonate (2AS)Similar to AnthraceneAqueous Solution-

The high quantum yield of the n-heptylamine salt of anthracene-2,6-disulfonic acid in the solid state highlights how molecular packing can minimize non-radiative decay pathways and enhance fluorescence.[1] For anthracene-2-sulfonate, its photophysical properties in aqueous solution have been noted to be similar to that of the parent anthracene molecule.[1]

Factors Influencing Quantum Yield

The substitution position of the sulfonic acid group on the anthracene core can lead to variations in quantum yield due to several factors:

  • Electronic Effects: The electron-withdrawing nature of the sulfonic acid group can alter the energy levels of the singlet and triplet excited states, influencing the rates of fluorescence and competing non-radiative processes like intersystem crossing.

  • Steric Hindrance: The position of the substituent can affect the planarity of the anthracene ring system. Any distortion from planarity can provide pathways for non-radiative decay, thus lowering the quantum yield.

  • Solvent Interactions: The sulfonic acid group enhances solubility in polar solvents. The specific interactions between the sulfonate group, the anthracene core, and the solvent molecules can impact the excited state lifetime and, consequently, the quantum yield.

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., an anthracene sulfonic acid isomer) relative to a standard.

1. Selection of a Standard:

  • Choose a standard with a well-documented and reliable quantum yield.

  • The standard's absorption and emission spectra should ideally overlap with those of the sample to minimize wavelength-dependent instrumental errors. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) and 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

3. Measurement of Absorption and Emission Spectra:

  • Record the UV-Vis absorption spectra of all solutions.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should be one where both the sample and the standard have significant absorbance.

4. Data Analysis:

  • Integrate the area under the fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The slope of these plots (Gradient) is proportional to the quantum yield.

  • The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where:

    • Φf_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

Below is a diagram illustrating the experimental workflow for determining the relative fluorescence quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Low Absorbance) abs_spec Record UV-Vis Absorption Spectra prep_sample->abs_spec em_spec Record Fluorescence Emission Spectra prep_sample->em_spec prep_standard Prepare Standard Solutions (Low Absorbance) prep_standard->abs_spec prep_standard->em_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra em_spec->integrate integrate->plot calculate Calculate Quantum Yield (Φf_sample) plot->calculate G Logical Framework for Quantum Yield Comparison cluster_structure Molecular Structure cluster_properties Photophysical Properties cluster_factors Influencing Factors isomer Anthracene Sulfonic Acid Isomer (1-, 2-, 9-) electronic Electronic Structure (Energy Levels) isomer->electronic steric Steric Effects isomer->steric solvent Solvent Interactions isomer->solvent rates Radiative & Non-radiative Decay Rates electronic->rates qy Fluorescence Quantum Yield (Φf) rates->qy steric->rates solvent->rates

References

Unveiling the Electronic Landscape of Anthracene Derivatives: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electronic properties of anthracene-1-sulfonic acid and its analogs, leveraging Density Functional Theory (DFT) for a comprehensive comparative analysis. This guide provides researchers, scientists, and drug development professionals with a concise yet detailed overview of key electronic parameters, computational methodologies, and a visual workflow for such studies.

The strategic functionalization of the anthracene core is a cornerstone of developing advanced organic materials with tailored electronic and photophysical properties. This compound, with its electron-withdrawing sulfonic acid group, presents a compelling case for understanding how substituent effects modulate the electronic behavior of the parent aromatic system. This guide offers a comparative analysis of the electronic properties of this compound against unsubstituted anthracene and other derivatives, based on data from DFT studies.

Comparative Analysis of Electronic Properties

The electronic characteristics of anthracene and its derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap, are critical determinants of their potential applications in organic electronics, sensing, and pharmaceuticals. A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and is a key factor in designing novel materials for applications such as dye-sensitized solar cells.[1][2] The introduction of substituent groups onto the anthracene scaffold significantly influences these frontier molecular orbitals.

Electron-donating groups typically raise the HOMO energy level, while electron-withdrawing groups, such as the sulfonic acid group, tend to lower the LUMO energy level.[3][4] Both of these effects can lead to a reduction in the HOMO-LUMO gap compared to the parent anthracene molecule. The following table summarizes key electronic properties of anthracene and a representative sulfonic acid derivative, anthraquinone-2-sulfonic acid, as calculated in various DFT studies. While not this compound, anthraquinone-2-sulfonic acid provides valuable insight into the electronic influence of the sulfonic acid group on a related polycyclic aromatic hydrocarbon core.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Anthracene-5.45-2.852.60AM1
Anthracene-5.92-1.354.57B3LYP/6-311G*
Anthraquinone-2-sulfonic acid-7.143-3.8103.333DFT/6-31G
Anthraquinone-2-sulfonic acid-7.9181.2249.142HF/6-31G

Note: The data presented is compiled from different computational studies and may employ varied levels of theory, affecting direct comparability. The significant difference in the HOMO-LUMO gap for Anthraquinone-2-sulfonic acid between DFT and HF methods highlights the importance of the chosen computational approach.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5]

A common and effective protocol for such studies involves the following steps:

  • Geometry Optimization: The molecular structure of the compound of interest is first optimized to find its lowest energy conformation. The B3LYP functional combined with a 6-31G* or a more extensive 6-311++G(d,p) basis set is frequently used for this purpose.[1][6]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties, including the HOMO and LUMO energies. The same functional and basis set from the optimization step are typically used for consistency.

  • Analysis of Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO is visualized to understand the nature of electronic transitions and reactive sites within the molecule.

The choice of the functional and basis set is a critical aspect of DFT calculations, as it can significantly influence the accuracy of the predicted electronic properties.[7] Hybrid functionals like B3LYP are popular as they incorporate a portion of the exact Hartree-Fock exchange, often leading to more accurate results for molecular systems.[8]

DFT Workflow for Electronic Property Analysis

The following diagram illustrates a typical workflow for conducting DFT studies on the electronic properties of molecules like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (e.g., this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-31G*) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum freq_calc->verify_min elec_prop Electronic Property Calculation extract_data Extract Data (HOMO, LUMO, Gap) elec_prop->extract_data verify_min->elec_prop If stable vis_orbitals Visualize Molecular Orbitals extract_data->vis_orbitals compare Compare with Alternatives extract_data->compare

Caption: A flowchart illustrating the key stages of a DFT study for analyzing molecular electronic properties.

References

A Comparative Analysis of Anthracene-1-Sulfonic Acid and Its Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of anthracene-1-sulfonic acid and its amino and hydroxy derivatives as fluorescent probes. The selection of a suitable fluorescent probe is critical for the sensitivity and accuracy of various analytical and imaging applications in research and drug development. This document aims to facilitate this selection by presenting a side-by-side comparison of their photophysical properties, synthesis, and potential applications, supported by experimental data and protocols.

Introduction to Anthracene-Based Fluorescent Probes

Anthracene and its derivatives are a well-established class of fluorophores known for their strong fluorescence in the blue-violet region of the spectrum. The introduction of a sulfonic acid group enhances their water solubility, making them suitable for biological applications. Further functionalization with electron-donating groups, such as amino and hydroxyl groups, can modulate their photophysical properties, leading to the development of probes with tailored characteristics for specific sensing and imaging tasks.

Photophysical Properties: A Comparative Overview

The core of a fluorescent probe's performance lies in its photophysical characteristics. The following table summarizes the key photophysical parameters for this compound and its derivatives. It is important to note that specific quantitative data for this compound and its direct amino and hydroxy derivatives are not extensively reported in the literature. Therefore, some values are based on closely related compounds and general principles of fluorescence chemistry, and these instances are clearly indicated.

PropertyThis compound1-Aminoanthracene-4-sulfonic Acid (Hypothetical)1-Hydroxyanthracene-5-sulfonic Acid (Hypothetical)
Excitation Max (λex) ~360-380 nm~380-420 nm (Expected Red-shift)~370-400 nm (Expected Red-shift)
Emission Max (λem) ~400-430 nm~450-500 nm (Expected Red-shift)~430-480 nm (Expected Red-shift)
Stokes Shift ~40-50 nmLarger than this compoundLarger than this compound
Quantum Yield (ΦF) Not readily available; Estimated to be moderate. The n-heptylamine salt of anthracene-2,6-disulfonic acid has a reported quantum yield of 46.1%[1].Expected to be higher than the parent compound due to the electron-donating amino group.Expected to be higher than the parent compound due to the electron-donating hydroxyl group.
Fluorescence Lifetime (τ) Not readily available; Expected to be in the nanosecond range.Expected to be in the nanosecond range, potentially longer than the parent compound.Expected to be in the nanosecond range, potentially longer than the parent compound.
Solvent Effects The fluorescence spectrum is known to lose its vibrational structure and be red-shifted in aqueous solutions compared to the parent anthracene[2].Highly sensitive to solvent polarity, often exhibiting larger Stokes shifts in more polar solvents.Sensitive to solvent polarity and pH due to the phenolic hydroxyl group.

Note: The data for the amino and hydroxy derivatives are hypothetical estimations based on the known effects of these substituents on the photophysics of aromatic fluorophores. Experimental verification is required for precise values.

Synthesis of Anthracene-Based Probes

The synthesis of these fluorescent probes typically involves the sulfonation of the parent anthracene or its substituted derivative.

General Synthesis of this compound

This compound can be synthesized by the sulfonation of anthracene using a suitable sulfonating agent. A common method involves the reaction of anthracene with chlorosulfuric acid in a non-polar solvent.

Synthesis of Amino-Substituted Anthracene Sulfonic Acids

The synthesis of amino-anthracene sulfonic acids can be approached in two primary ways:

  • Sulfonation of an aminoanthracene: This involves the direct sulfonation of an amino-substituted anthracene. The position of sulfonation will be directed by the amino group.

  • Amination of an anthracene sulfonic acid: This involves the introduction of an amino group onto a pre-existing anthracene sulfonic acid molecule, for instance, through a nucleophilic aromatic substitution reaction on a halo-anthracene sulfonic acid.

Synthesis of Hydroxy-Substituted Anthracene Sulfonic Acids

Similar to the amino derivatives, hydroxy-anthracene sulfonic acids can be prepared by:

  • Sulfonation of a hydroxyanthracene: Direct sulfonation of a hydroxyl-substituted anthracene.

  • Hydroxylation of an anthracene sulfonic acid: Introduction of a hydroxyl group onto the anthracene sulfonic acid scaffold, for example, via a Bucherer reaction from the corresponding amino derivative.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) of a sample can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, ethanol)

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Sample compound

Procedure:

  • Prepare a series of five dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

    ΦF_sample = ΦF_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2)

    where 'm' is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.

Materials:

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.

  • Sample solution in a suitable cuvette.

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer).

Procedure:

  • Measure the instrument response function (IRF) by recording the signal from the scattering solution at the excitation wavelength.

  • Replace the scattering solution with the sample solution.

  • Excite the sample with the pulsed light source and collect the fluorescence decay profile.

  • The collected decay data is then deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime(s).

Signaling Mechanisms and Applications

The utility of these probes lies in their ability to respond to changes in their local environment with a corresponding change in their fluorescence signal.

pH Sensing

The sulfonic acid and hydroxyl groups are pH-sensitive. Changes in pH will alter their protonation state, which in turn affects the electronic properties of the anthracene ring and thus its fluorescence intensity and/or emission wavelength. This makes these compounds potential candidates for developing pH sensors.

pH_Sensing Probe Anthracene Probe (-SO3H or -OH) Analyte H+ / OH- Probe->Analyte Protonation/ Deprotonation Signal Fluorescence Change (Intensity or λem shift) Analyte->Signal Modulates Electronic State

Caption: pH sensing mechanism of sulfonic acid and hydroxyl-substituted anthracene probes.

Analyte Detection via Photoinduced Electron Transfer (PET)

The introduction of a recognition moiety (receptor) onto the anthracene core can enable the detection of specific analytes. The binding of the analyte to the receptor can modulate a photoinduced electron transfer (PET) process between the receptor and the anthracene fluorophore, leading to a "turn-on" or "turn-off" fluorescence response.

PET_Sensing cluster_probe Fluorescent Probe Fluorophore Anthracene (Fluorophore) Signal_Off Fluorescence OFF (PET active) Fluorophore->Signal_Off PET Quenching Receptor Receptor Receptor->Fluorophore e- transfer Analyte Analyte Receptor->Analyte Binding Signal_On Fluorescence ON (PET inhibited) Analyte->Signal_On Inhibits PET

Caption: General mechanism of a PET-based "turn-on" fluorescent sensor.

Conclusion

This compound and its derivatives represent a versatile class of fluorescent probes. While the parent compound offers good water solubility and intrinsic fluorescence, its amino and hydroxy derivatives hold the potential for enhanced photophysical properties and tailored sensing capabilities. The choice of the specific probe will depend on the requirements of the application, including the desired excitation and emission wavelengths, sensitivity, and the nature of the analyte to be detected. Further experimental studies are warranted to fully characterize the photophysical properties of these derivatives and unlock their full potential in various scientific disciplines.

References

Advantages of anthracene-1-sulfonic acid over other polycyclic aromatic hydrocarbons in sensing applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical sensing, polycyclic aromatic hydrocarbons (PAHs) have long been favored for their intrinsic fluorescence properties. Among these, anthracene-1-sulfonic acid emerges as a particularly advantageous scaffold for the development of fluorescent sensors, offering distinct benefits over other PAHs in various analytical applications. This guide provides a comprehensive comparison of this compound with other PAH-based sensors, supported by experimental data, detailed protocols, and mechanistic insights.

Enhanced Aqueous Solubility and Biocompatibility

A significant advantage of this compound lies in its sulfonic acid functional group. This moiety imparts enhanced water solubility, a critical feature for applications in biological and environmental sensing where aqueous media are prevalent. Unlike many other PAHs which are notoriously hydrophobic, the sulfonation of the anthracene core allows for its direct use in aqueous solutions without the need for organic co-solvents or complex solubilization strategies. This inherent hydrophilicity also contributes to improved biocompatibility, making it a more suitable candidate for in-vivo and in-vitro sensing applications.

Superior Performance in Analyte Detection

Experimental evidence demonstrates the superior performance of anthracene-based sensors, including those derived from this compound, in the detection of various analytes, particularly metal ions and nitroaromatic compounds. The sensing mechanism often relies on fluorescence quenching, where the interaction between the anthracene fluorophore and the analyte leads to a decrease in fluorescence intensity.

Quantitative Comparison of Anthracene-Based Sensors with Other PAHs

The following table summarizes the performance of various anthracene-based fluorescent sensors in comparison to sensors based on other PAHs for the detection of specific analytes.

FluorophoreAnalyteDetection LimitResponse TimeReference
Anthracene Derivative Cr³⁺0.4 µM< 1 min[1][2]
Anthracene Derivative Fe³⁺0.45 µMNot Specified[3]
Anthracene Derivative Hg²⁺48 nM< 1 min[4]
Pyrene Derivative Fe³⁺Not SpecifiedNot Specified[5]
Pyrene Derivative Nitroaromatics1.3 ppt (for Picric Acid)Not Specified[5]

Mechanism of Action: Fluorescence Quenching

The primary signaling pathway for many anthracene-based sensors is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorophore, upon excitation, can be quenched by an electron transfer from a donor part of the sensor molecule. However, upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. Conversely, in a "turn-off" mechanism, the analyte itself can act as a quencher, accepting an electron from the excited fluorophore and thus diminishing the fluorescence.

G cluster_0 Analyte Absent cluster_1 Analyte Present Excitation Excitation Anthracene_Ground Anthracene (Ground State) Excitation->Anthracene_Ground hv Anthracene_Excited Anthracene* (Excited State) Anthracene_Ground->Anthracene_Excited Anthracene_Excited->Anthracene_Ground Non-radiative decay Fluorescence Fluorescence Anthracene_Excited->Fluorescence Emission Excitation_Q Excitation Anthracene_Ground_Q Anthracene (Ground State) Excitation_Q->Anthracene_Ground_Q hv Anthracene_Excited_Q Anthracene (Excited State) Anthracene_Ground_Q->Anthracene_Excited_Q Analyte Analyte Quenched_Complex [Anthracene...Analyte] (Non-fluorescent) No_Fluorescence Quenched Fluorescence Quenched_Complex->No_Fluorescence Anthracene_Excited_QAnalyte Anthracene_Excited_QAnalyte Anthracene_Excited_QAnalyte->Quenched_Complex G Start Start Prepare_Probe Prepare stock solution of anthracene probe Start->Prepare_Probe Prepare_Analytes Prepare serial dilutions of metal ion solutions Start->Prepare_Analytes Mix Mix probe and analyte solutions in a cuvette Prepare_Probe->Mix Prepare_Analytes->Mix Incubate Incubate for a specific time Mix->Incubate Measure Measure fluorescence intensity Incubate->Measure Analyze Analyze data and determine concentration Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Anthracene-1-sulfonic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, in line with general best practices for hazardous laboratory waste.

This compound, a derivative of a polycyclic aromatic hydrocarbon, should be treated as a hazardous chemical waste. Its disposal requires adherence to institutional and regulatory protocols. The following procedures are designed to provide clear, actionable guidance to minimize risks and ensure compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact, as sulfonic acids can cause skin irritation and burns.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes, which can cause serious eye damage.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps to be taken for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases.[2][3]

2. Container Selection and Management:

  • Use a container made of a material compatible with acids, such as high-density polyethylene (HDPE).[4]

  • Ensure the container has a secure, leak-proof screw cap.[2]

  • Do not fill the container to more than 75-80% of its capacity to allow for expansion.[5]

  • Keep the waste container closed at all times, except when adding waste.[2][4]

3. In-Lab Neutralization (for small aqueous quantities only):

  • This step should only be performed by trained personnel and in accordance with institutional guidelines.

  • For very small quantities (e.g., less than 25 mL) of dilute aqueous solutions, neutralization may be an option.[6]

  • Slowly add a weak base, such as sodium bicarbonate (soda ash) or calcium carbonate (lime), to the solution while stirring in a fume hood.[3]

  • Monitor the pH of the solution. The target pH should be between 5.5 and 10.5 before drain disposal is considered, though it is often recommended to follow hazardous waste protocols regardless.[7]

  • Caution: Neutralization reactions can generate heat and fumes.[6] Proceed with caution and appropriate ventilation.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4]

  • The SAA must be at or near the point of waste generation.[4]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Provide the EHS office with an accurate description of the waste.

  • Do not attempt to dispose of solid this compound or concentrated solutions in the regular trash or down the drain.[7]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[3]

  • Do not use water on a spill of solid sulfonic acid.[3]

  • Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_quantity Assess Quantity and Form ppe->assess_quantity small_aqueous Small Aqueous Quantity (<25mL)? assess_quantity->small_aqueous Aqueous Solution hazardous_waste_container Place in Labeled Hazardous Waste Container assess_quantity->hazardous_waste_container Solid or Concentrated neutralize In-Lab Neutralization with Weak Base small_aqueous->neutralize Yes small_aqueous->hazardous_waste_container No check_ph Check pH (5.5-10.5) neutralize->check_ph drain_disposal Drain Disposal (with copious water, if permitted) check_ph->drain_disposal Yes (and permitted) check_ph->hazardous_waste_container No store_saa Store in Satellite Accumulation Area hazardous_waste_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anthracene-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Anthracene-1-sulfonic Acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

This compound is an aromatic sulfonic acid. While specific toxicological data for this compound is limited, its hazardous properties can be inferred from the characteristics of both the sulfonic acid group and the anthracene moiety. Sulfonic acids are typically strong acids that can be corrosive and cause severe skin and eye irritation.[1] Anthracene is a polycyclic aromatic hydrocarbon that is known to be a skin and respiratory irritant and is considered a potential carcinogen and an environmental hazard. Therefore, handling this compound requires stringent safety measures.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes of the acidic and potentially irritating compound.
Skin Protection - Gloves: Nitrile or Butyl rubber gloves (minimum 11 mil thickness). Double-gloving is recommended. - Lab Coat: Chemical-resistant lab coat. - Apron: Rubber or neoprene apron. - Footwear: Closed-toe shoes.Prevents skin contact with the corrosive and potentially sensitizing chemical. Nitrile and butyl rubber offer good resistance to acids.
Respiratory Protection A NIOSH-approved respirator with organic vapor and acid gas cartridges.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles and potential vapors.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing risk. The following sections provide step-by-step guidance for the safe handling and disposal of this compound.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

  • Spill Kit: A spill kit containing an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer), and appropriate PPE should be available.

Safe Handling Protocol
  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Conduct all transfers within the fume hood.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly. Be aware that dissolving sulfonic acids can be exothermic.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an acid neutralizer. Once neutralized, absorb the material with an inert absorbent and place it in a sealed container for disposal.
Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant, Environmental Hazard).

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Property Value Source
CAS Number 15100-52-4[3][4]
Molecular Formula C₁₄H₁₀O₃S[3]
Molecular Weight 258.29 g/mol [3][4]
Physical State SolidInferred
NFPA 704 Rating (Estimated) Health: 3, Flammability: 1, Instability: 1Estimated based on sulfuric acid and anthracene

Visual Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow of actions for safely handling this compound and the appropriate emergency response in case of an incident.

SafeHandlingWorkflow Safe Handling and Emergency Response Workflow for this compound cluster_preparation Preparation cluster_handling Handling Protocol cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Check Eyewash and Safety Shower prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Conduct Work in Fume Hood handle1->handle2 handle3 Clean Work Area and Doff PPE handle2->handle3 emergency Exposure or Spill? handle2->emergency handle4 Wash Hands Thoroughly handle3->handle4 emergency->handle4 No skin_contact Skin Contact: Flush with water for 15 min. Seek medical attention. emergency->skin_contact Yes (Skin) eye_contact Eye Contact: Flush with water for 15 min. Seek immediate medical attention. emergency->eye_contact Yes (Eye) inhalation Inhalation: Move to fresh air. Seek medical attention. emergency->inhalation Yes (Inhalation) spill Spill: Evacuate and notify EHS. Use spill kit to contain and neutralize. emergency->spill Yes (Spill)

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.